4,5-Diamino catechol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4,5-diaminobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIQGHXDBNQDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Diaminocatechol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diaminocatechol, also known as 4,5-diaminobenzene-1,2-diol, is a catechol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a catechol ring substituted with two amino groups, makes it an interesting candidate for the development of novel therapeutic agents and functional polymers. This technical guide provides a comprehensive overview of the chemical structure, properties, and a feasible synthetic route for 4,5-diaminocatechol, with a focus on providing practical information for researchers in drug development and related fields.
Chemical Structure and Properties
4,5-Diaminocatechol is an organic compound with the chemical formula C₆H₈N₂O₂. The core of the molecule is a benzene ring, substituted with two hydroxyl (-OH) groups at positions 1 and 2 (a catechol moiety) and two amino (-NH₂) groups at positions 4 and 5.
Chemical Structure:
Table 1: Physicochemical Properties of 4,5-Diaminocatechol
| Property | Value | Source |
| IUPAC Name | 4,5-diaminobenzene-1,2-diol | - |
| CAS Number | 159661-41-3 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid (at room temperature) | [1] |
| Solubility | Likely soluble in polar solvents | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Synthesis of 4,5-Diaminocatechol
A common and effective method for the synthesis of 4,5-diaminocatechol involves the reduction of its dinitro precursor, 4,5-dinitrocatechol. This two-step process typically starts with the nitration of catechol, followed by the reduction of the nitro groups to amino groups.
Synthesis Workflow
The logical workflow for the synthesis of 4,5-diaminocatechol is depicted below.
Experimental Protocol: Reduction of 4,5-Dinitrocatechol
While a specific protocol for 4,5-dinitrocatechol is not detailed in readily available literature, a general procedure for the reduction of a similar compound, 4-nitrocatechol, provides a viable experimental framework. This can be adapted for the di-nitro compound.
Materials:
-
4,5-Dinitrocatechol
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂) or a transfer hydrogenation source (e.g., ammonium formate)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,5-dinitrocatechol in a suitable solvent such as ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation:
-
Method A: Hydrogen Gas: Connect the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen while stirring the reaction mixture vigorously at room temperature.
-
Method B: Transfer Hydrogenation: Add a hydrogen donor, such as ammonium formate, in excess to the reaction mixture and heat gently.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4,5-diaminocatechol.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the pure 4,5-diaminocatechol.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of 4,5-diaminocatechol are limited, the broader class of catechols and aromatic amines exhibits a wide range of biological effects.
Signaling Pathway Diagram
The diagram below illustrates a hypothetical signaling pathway where a catechol-containing drug candidate might interact with a receptor tyrosine kinase (RTK) pathway, a common target in drug development.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Diaminocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-diaminocatechol, a key intermediate in the preparation of various biologically active compounds. This document details the experimental protocol for its synthesis via the reduction of 4,5-dinitrocatechol, along with a summary of its characterization data.
Synthesis of 4,5-Diaminocatechol Dihydrochloride
The most common and effective method for the synthesis of 4,5-diaminocatechol is through the catalytic hydrogenation of 4,5-dinitrocatechol. This process involves the reduction of the two nitro groups to amino groups in the presence of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The resulting 4,5-diaminocatechol is highly susceptible to air oxidation and is therefore typically isolated as its more stable dihydrochloride salt.
Experimental Protocol:
Materials:
-
4,5-Dinitrocatechol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, hydrogenation apparatus)
-
Filtration apparatus (e.g., Büchner funnel, Celite®)
Procedure:
-
Reaction Setup: A solution of 4,5-dinitrocatechol in methanol is prepared in a hydrogenation flask.
-
Inerting: The flask is carefully purged with nitrogen gas to remove any oxygen.
-
Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution under a nitrogen atmosphere.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 3-4 atmospheres) and stirred vigorously at room temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Filtration: Upon completion, the reaction mixture is purged again with nitrogen. The palladium catalyst is removed by filtration through a pad of Celite®.
-
Acidification and Isolation: The methanolic filtrate containing the 4,5-diaminocatechol is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise to precipitate the dihydrochloride salt.
-
Purification: The resulting precipitate is collected by filtration, washed with cold methanol and diethyl ether, and then dried under vacuum to yield 4,5-diaminocatechol dihydrochloride as a stable solid.
Characterization Data
The successful synthesis of 4,5-diaminocatechol dihydrochloride is confirmed through various spectroscopic techniques. The following table summarizes the expected characterization data.
| Characterization Technique | Expected Data |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (in D₂O) | Aromatic protons typically appear as a singlet in the range of δ 6.5-7.5 ppm. The chemical shift can be influenced by the solvent and pH. |
| ¹³C NMR (in D₂O) | Aromatic carbons attached to hydroxyl groups would appear in the downfield region (typically δ 140-150 ppm), while carbons attached to amino groups would be in the range of δ 110-125 ppm. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amine groups (around 3200-3400 cm⁻¹), O-H stretching of the catechol hydroxyl groups (broad peak around 3000-3600 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base (C₆H₈N₂O₂). |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of 4,5-diaminocatechol dihydrochloride.
Caption: Synthesis workflow for 4,5-diaminocatechol dihydrochloride.
Logical Relationship in Synthesis
The synthesis of 4,5-diaminocatechol is a critical step for the subsequent preparation of more complex molecules, such as certain antitumor agents. The following diagram illustrates this logical progression.
Caption: Precursor relationship in the synthesis of bioactive benzoquinones.
4,5-Diamino Catechol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Diamino catechol (also known as 4,5-diaminobenzene-1,2-diol), a molecule of interest in various research and development applications. Due to the limited availability of data for this specific compound, this guide also includes information on closely related compounds to provide a contextual understanding of its potential properties and hazards.
Chemical Identification
The primary identifier for this compound is its CAS number. It is important to distinguish between the free base and its salt forms, as they have different identifiers.
| Compound Name | Synonyms | CAS Number |
| This compound | 4,5-diaminobenzene-1,2-diol; 1,2-Benzenediol, 4,5-diamino- | 159661-41-3[1][2] |
| This compound dihydrochloride | 4,5-diaminobenzene-1,2-diol dihydrochloride; Pyrocatechol, 4,5-diamino-, di-HCl | 861584-13-6[3] |
Safety Data
Disclaimer: The following safety data is based on related compounds and may not accurately reflect the hazards of this compound.
GHS Hazard Classification (Predicted)
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4] H315: Causes skin irritation. H317: May cause an allergic skin reaction.[4] H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects.[4] | P201: Obtain special instructions before use. P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, a plausible synthetic route can be inferred from related preparations. One such approach involves the reduction of a corresponding dinitrocatechol.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
A related study reports the synthesis of 4,5-diamino-substituted-1,2-benzoquinones from catechol and corresponding secondary amines in a single step, utilizing copper complex formation to stabilize the intermediate.[5] This suggests that this compound could be a reactive intermediate that is prone to oxidation.
Potential Research Applications and Signaling Pathways
While no specific signaling pathways involving this compound have been documented, its structural motifs—a catechol ring and vicinal amino groups—suggest several areas of potential biological investigation. Catecholamines are a well-known class of neurotransmitters and hormones, and aromatic diamines can exhibit a range of biological activities.
Given the antitumor activity of related 4,5-diamino-substituted-1,2-benzoquinones[5], a logical research workflow would be to investigate the cytotoxic and anti-proliferative effects of this compound and its derivatives.
Logical Research Workflow:
Caption: Potential research workflow for this compound.
This workflow outlines a standard approach to characterizing the biological activity of a novel compound with potential anticancer properties. The catechol structure suggests a potential for redox cycling and the generation of reactive oxygen species (ROS), which can induce apoptosis through various signaling pathways, including the MAPK and PI3K/Akt pathways.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 4,5-Diaminobenzene-1,2-diol dihydrochloride | C6H10Cl2N2O2 | CID 45116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of 4,5-Diaminocatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diaminocatechol is a substituted catechol derivative of significant interest in various research domains, including medicinal chemistry and materials science. Understanding its solubility in different solvents is paramount for its application in drug formulation, synthesis, and biological assays. This technical guide provides a comprehensive overview of the solubility of 4,5-Diaminocatechol, including experimental protocols for solubility determination and insights into its biological context.
Predicted Solubility of 4,5-Diaminocatechol
Based on its chemical structure, 4,5-Diaminocatechol is a polar molecule. The presence of two hydroxyl (-OH) groups and two amino (-NH2) groups on the benzene ring allows for the formation of hydrogen bonds with polar solvents. Therefore, it is expected to exhibit good solubility in polar protic solvents like water and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents is expected to be limited.
Solubility of Catechol: A Reference
As a structural analog, the solubility of catechol provides a useful benchmark for estimating the solubility of 4,5-Diaminocatechol. The following table summarizes the available quantitative solubility data for catechol in various solvents.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | 18.02 | 20 | 430 g/L[1] |
| Water | 18.02 | 20 | 312 g/L[2] |
| Ethanol | 46.07 | Not Specified | ~2 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | 22 mg/mL (199.8 mM)[4] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | ~1 mg/mL[3] |
| Dimethylformamide (DMF) | 73.09 | Not Specified | ~1 mg/mL[3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Not Applicable | Not Specified | ~5 mg/mL[3] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]
Materials:
-
4,5-Diaminocatechol
-
Solvents of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 4,5-Diaminocatechol to a glass vial containing a known volume of the solvent. The excess solid should be visually present.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to sediment.[6] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[6]
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with the appropriate solvent.
-
Quantification: Determine the concentration of 4,5-Diaminocatechol in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5][6]
-
Calculation: Calculate the solubility of 4,5-Diaminocatechol in the solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[6]
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Biological Context and Signaling
Specific signaling pathways directly involving 4,5-Diaminocatechol are not well-documented in publicly available literature. However, the biological activity of catechols, in general, is linked to their metabolism and the formation of reactive intermediates.
Catechols can be enzymatically oxidized to form highly reactive ortho-quinones.[7] These ortho-quinones are electrophilic and can readily react with cellular nucleophiles, such as cysteine residues in proteins and guanine bases in DNA. This reactivity can lead to cellular dysfunction and cytotoxicity. The formation of these quinones is a key aspect of the biological activity and potential toxicity of many catechol-containing compounds. For instance, the antitumor activity of some 4,5-diamino-substituted 1,2-benzoquinones, which are derivatives of 4,5-diaminocatechol, has been evaluated.[8]
The metabolism of catecholamines, which share the catechol moiety, involves enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[9] These enzymes modify the hydroxyl and amino groups, respectively, to facilitate their excretion. It is plausible that 4,5-Diaminocatechol could be a substrate for similar metabolic enzymes.
References
- 1. Catechol | 120-80-9 [chemicalbook.com]
- 2. Catechol - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. enamine.net [enamine.net]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Spectroscopic and Biological Insights into 4,5-Diaminocatechol: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and biological properties of a compound is paramount. This technical guide focuses on 4,5-diaminocatechol, a molecule of interest for its potential applications. Due to the limited availability of specific experimental data in public domains, this document provides a framework of the expected spectroscopic characteristics and the general methodologies for their acquisition. Furthermore, it explores potential biological activities based on related structures.
While specific experimental spectroscopic data for 4,5-diaminocatechol could not be retrieved from available sources, this guide outlines the standard protocols for acquiring such data and discusses the expected spectral features based on its chemical structure.
Spectroscopic Data Analysis
The spectroscopic signature of a molecule is crucial for its identification and characterization. The following sections detail the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy of 4,5-diaminocatechol.
Table 1: Predicted Spectroscopic Data for 4,5-Diaminocatechol
| Technique | Expected Signals/Bands |
| ¹H NMR | Aromatic protons, Amine (NH₂) protons, Hydroxyl (OH) protons. |
| ¹³C NMR | Carbons of the aromatic ring, Carbons bearing amino and hydroxyl groups. |
| IR | O-H stretch, N-H stretch, C=C aromatic stretch, C-N stretch, C-O stretch. |
| UV-Vis | Absorption maxima related to π → π* transitions of the benzene ring. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 4,5-diaminocatechol.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,5-diaminocatechol in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic, amine, and hydroxyl protons, and a relaxation delay that allows for full relaxation of the protons.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4,5-diaminocatechol.
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the KBr pellet or the empty ATR crystal. Then, record the spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within 4,5-diaminocatechol.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 4,5-diaminocatechol in a suitable solvent that is transparent in the UV-Vis region (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: The spectrum will show the wavelengths at which the molecule absorbs light, which correspond to electronic transitions.
Biological Activity and Signaling Pathways
While specific signaling pathways for 4,5-diaminocatechol are not well-documented, derivatives such as 4,5-diamino-substituted-1,2-benzoquinones have been reported to exhibit antitumor activity[1]. This suggests that 4,5-diaminocatechol and its analogues could potentially interact with cellular pathways involved in cell proliferation, survival, and apoptosis.
For drug development professionals, understanding how a compound affects these pathways is crucial. A common target for anticancer drugs is the induction of apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, generic apoptosis signaling pathway that could be a target for novel therapeutic agents.
References
Theoretical Investigations into the Electronic Structure of 4,5-Diamino Catechol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: October 31, 2025
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of catechol derivatives, with a specific focus on the anticipated methodologies applicable to 4,5-Diamino catechol. While direct computational studies on this compound are not extensively available in the reviewed literature, this document outlines the established computational protocols and data presentation formats based on studies of closely related catechol compounds. The methodologies described herein are standard for analyzing the electronic properties, which are crucial for understanding the reactivity, stability, and potential applications of such molecules in drug development and materials science.
Introduction to the Electronic Structure of Catechols
Catechol and its derivatives are a significant class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups. The addition of other functional groups, such as amino groups in the case of this compound, can significantly modulate the electronic properties of the molecule. Understanding the electronic structure, including the distribution of electrons and the energies of the frontier molecular orbitals, is fundamental to predicting the chemical behavior of these compounds.
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of such molecules. These computational methods provide insights into parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and charge distributions. Such data is vital for predicting reactivity, antioxidant activity, and interaction with biological targets.
Computational Methodology: A Protocol for Electronic Structure Analysis
The following section details a typical computational protocol for investigating the electronic structure of a catechol derivative like this compound, based on common practices in computational chemistry.
Geometry Optimization
The initial step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
-
Theoretical Level: Density Functional Theory (DFT) is the most prevalent method. A specific functional and basis set must be chosen.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules. Other functionals like M06-2X or ωB97X-D may also be employed for specific properties.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often sufficient for providing a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometries and energies.
-
-
Procedure: The optimization calculation is run until the forces on the atoms are negligible and the energy of the molecule is at a minimum on the potential energy surface. Frequency calculations are then typically performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Electronic Property Calculations
Once the geometry is optimized, a variety of electronic properties can be calculated.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are key indicators of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. These are obtained from the output of the DFT calculation.
-
Mulliken Population Analysis: This analysis provides a way to partition the total charge of the molecule among its constituent atoms, yielding Mulliken atomic charges. These charges give an indication of the electron distribution and can help identify electrophilic and nucleophilic sites.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Data Presentation: Electronic Properties of Catechol Derivatives
While specific quantitative data for this compound is not present in the searched literature, the following tables illustrate how such data would be structured for a comparative analysis. The values presented here are representative examples for catechol and a hypothetical diamino-substituted catechol to demonstrate the format.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Catechol | -5.58 | -0.95 | 4.63 |
| This compound (Hypothetical) | -4.92 | -0.78 | 4.14 |
Note: The hypothetical values for this compound are illustrative and based on the expected electron-donating effect of the amino groups, which would raise the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted catechol.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Catechol | This compound (Hypothetical) |
| C1 | 0.15 | 0.12 |
| C2 | 0.15 | 0.12 |
| C3 | -0.13 | -0.15 |
| C4 | -0.13 | -0.25 |
| C5 | -0.13 | -0.25 |
| C6 | -0.13 | -0.15 |
| O1 | -0.32 | -0.30 |
| O2 | -0.32 | -0.30 |
| N4 (in Diamino) | - | -0.45 |
| N5 (in Diamino) | - | -0.45 |
Note: The charges are illustrative and would be expected to show increased negative charge on the ring carbons attached to the electron-donating amino groups.
Mandatory Visualization
The following diagrams illustrate key conceptual workflows in the theoretical study of electronic structures.
Caption: Computational workflow for electronic structure analysis.
Caption: Conceptual diagram of HOMO-LUMO energy levels.
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4,5-Diaminocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of small organic molecules, with a specific focus on 4,5-diaminocatechol. While a complete, publicly available crystal structure of isolated 4,5-diaminocatechol is not readily found in crystallographic databases, this document outlines the essential experimental protocols and data analysis workflows. Furthermore, it presents available crystallographic data for a closely related metal complex to illustrate the type of information obtained from such studies.
Introduction to Crystal Structure Analysis
Crystal structure analysis is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This knowledge is paramount in drug development and materials science, as the solid-state structure of a molecule dictates its physical and chemical properties, including solubility, stability, and bioavailability. For a molecule like 4,5-diaminocatechol, a substituted catecholamine, understanding its crystal packing, hydrogen bonding network, and conformational preferences is crucial for predicting its behavior in solid dosage forms and its interactions with biological targets.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of its atomic coordinates.
Synthesis and Crystallization of 4,5-Diaminocatechol
A detailed, reliable synthesis and purification protocol is the prerequisite for obtaining high-quality crystals. While various synthetic routes to 4,5-diaminocatechol exist, the primary challenge often lies in its susceptibility to oxidation. Therefore, synthesis and subsequent crystallization are typically performed under an inert atmosphere.
Typical Crystallization Methods for Small Organic Molecules:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting crystallization.
The logical workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.
Key Steps in Data Collection and Structure Refinement:
-
Unit Cell Determination: The initial diffraction images are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Data Collection: A full set of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction intensities are corrected for various experimental factors to produce a set of structure factors.
-
Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. This is typically done using least-squares methods.
The relationship between the molecular structure and the final crystal structure is a fundamental concept in crystallography.
Data Presentation: Crystallographic Information
While the full crystallographic data for 4,5-diaminocatechol is not available, a related metallated macrocyclic complex, (Bu4N)2[Mo2O5[Ni(TAD(O)2)]2], where TAD is derived from 4,5-diaminocatechol, has been structurally characterized. The unit cell parameters for this complex are provided below to illustrate the type of quantitative data obtained from a crystal structure analysis.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.324(3) |
| b (Å) | 17.740(4) |
| c (Å) | 20.920(4) |
| α (°) | 108.79(3) |
| β (°) | 98.20(3) |
| γ (°) | 103.12(3) |
| Volume (ų) | 4016.9(14) |
Note: The numbers in parentheses represent the estimated standard deviations.
A complete crystal structure determination would also yield a comprehensive list of atomic coordinates, bond lengths, bond angles, and torsion angles. This information would be presented in a Crystallographic Information File (CIF).
Conclusion
The crystal structure analysis of 4,5-diaminocatechol, and indeed any active pharmaceutical ingredient or key intermediate, is a critical step in its development. The detailed three-dimensional structural information garnered from single-crystal X-ray diffraction provides invaluable insights into the molecule's solid-state properties. While a definitive crystal structure for the isolated 4,5-diaminocatechol molecule remains to be publicly reported, the methodologies and the nature of the expected data are well-established within the scientific community. The experimental workflows and conceptual relationships outlined in this guide provide a robust framework for researchers and scientists in the field of drug development and materials science to approach the crystallographic characterization of novel compounds.
The Enigmatic Core: A Technical Guide to the Reactivity and Stability of 4,5-Diamino Catechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diamino catechol, also known as 4,5-diaminopyrocatechol, is a highly reactive aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a catechol ring substituted with two adjacent amino groups, imparts a complex reactivity profile characterized by a pronounced susceptibility to oxidation. This technical guide provides a comprehensive overview of the known and inferred reactivity and stability of this compound. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on analogous compounds such as catechols, aminophenols, and o-phenylenediamines to present a predictive framework for its behavior. The document outlines key reactivity pathways, discusses stability considerations, and provides detailed experimental protocols for its characterization.
Introduction
Catechol and its derivatives are pivotal structural motifs in a vast array of natural products and synthetic compounds with profound biological activities. The introduction of amino groups onto the catechol ring, as in this compound, dramatically modulates its electronic properties, enhancing its nucleophilicity and significantly lowering its oxidation potential. This heightened reactivity is a double-edged sword, offering avenues for novel chemical transformations and potent bioactivity, while simultaneously posing considerable challenges in terms of handling and stability. Understanding the delicate balance between the reactivity and stability of this compound is paramount for its successful application in drug development and advanced materials. This guide serves as a foundational resource for researchers navigating the complexities of this fascinating molecule.
Core Reactivity Profile
The reactivity of this compound is dominated by its ease of oxidation. The electron-donating nature of the two amino groups and the two hydroxyl groups makes the aromatic ring exceptionally electron-rich and thus highly susceptible to oxidation.
Oxidation to Quinonoid Species
The primary and most facile reaction of this compound is its oxidation to the corresponding o-benzoquinone derivative, 4,5-diamino-1,2-benzoquinone. This transformation can be initiated by a variety of oxidizing agents, including molecular oxygen (autoxidation), metal ions (e.g., Fe³⁺, Cu²⁺), and enzymatic systems.
The oxidation is a stepwise process involving the removal of two electrons and two protons, likely proceeding through a semiquinone radical intermediate. The resulting 4,5-diamino-1,2-benzoquinone is a highly electrophilic species and a key intermediate in subsequent reactions.
Caption: Oxidation pathway of this compound.
Polymerization and Oligomerization
A significant challenge in handling this compound is its propensity to undergo polymerization. This process is typically initiated by the autoxidation of the catechol to the quinone, which can then react with unoxidized this compound molecules or other quinone molecules. These reactions can proceed through Michael additions and Schiff base formations, leading to complex, often insoluble, polymeric materials. The presence of amines can accelerate these processes.
Caption: General workflow of oxidative polymerization.
Reactions with Nucleophiles
The oxidized form, 4,5-diamino-1,2-benzoquinone, is a potent electrophile and can readily react with various nucleophiles. The amino groups on the quinone ring can modulate this reactivity.
Stability Profile
The stability of this compound is inherently limited by its high reactivity.
Factors Influencing Stability
-
Oxygen: The presence of molecular oxygen is a primary driver of degradation through autoxidation. Storage and handling under an inert atmosphere (e.g., argon or nitrogen) are crucial.
-
pH: The stability of catechols is pH-dependent. In neutral to mildly alkaline conditions (pH 7.0-8.0), the rate of autoxidation significantly increases. Acidic conditions can protonate the amino groups, which may offer some protection against oxidation.
-
Light: Photochemical oxidation can also contribute to the degradation of this compound. Protection from light is recommended.
-
Metal Ions: Trace metal ions can catalyze oxidation and should be avoided. The use of chelating agents like EDTA may be beneficial in solutions.
-
Temperature: Higher temperatures will accelerate the rate of degradation. Storage at low temperatures is advisable.
Quantitative Stability Data (Inferred)
| Condition | Parameter | Expected Outcome |
| Solid State | ||
| 2-8°C, under Argon, protected from light | Shelf-life | Potentially months to years |
| Room Temperature, in air | Shelf-life | Days to weeks, with visible discoloration |
| Solution (Aqueous, pH 7) | ||
| 4°C, deoxygenated, in the dark | Half-life | Hours to days |
| Room Temperature, in air | Half-life | Minutes to hours |
| Solution (Aqueous, pH 4) | ||
| 4°C, deoxygenated, in the dark | Half-life | Potentially longer than at pH 7 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the reactivity and stability of this compound.
Protocol for Assessing Autoxidation Rate by UV-Vis Spectroscopy
Objective: To determine the rate of autoxidation of this compound in solution by monitoring the formation of the oxidized quinone species.
Materials:
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Deionized water (deoxygenated by sparging with nitrogen or argon)
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deoxygenated, acidified water (e.g., 0.1% HCl) to ensure initial stability.
-
Equilibrate the phosphate buffer to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer in the cuvette to achieve a final concentration of (e.g., 100 µM).
-
Immediately begin recording the absorbance spectrum at regular intervals (e.g., every 30 seconds) over a wavelength range of 250-600 nm. The formation of the quinone product is expected to result in an increase in absorbance at a characteristic wavelength (typically in the 400-500 nm range).
-
The initial rate of reaction can be determined from the initial slope of the absorbance versus time plot at the wavelength of maximum absorbance for the product.
Caption: Workflow for UV-Vis based autoxidation assay.
Protocol for Stability Assessment by HPLC
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Vials for stability samples
-
Controlled environment chambers (for temperature and humidity control)
Procedure:
-
Develop and validate an HPLC method capable of separating this compound from its potential degradation products.
-
Prepare solutions of this compound at a known concentration in the desired buffer or solvent.
-
Aliquot the solutions into vials and store them under the desired stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a sample from each condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Caption: Workflow for HPLC-based stability study.
Conclusion
This compound is a molecule of considerable synthetic and therapeutic potential, but its utility is intrinsically linked to its challenging reactivity and stability profile. Its pronounced susceptibility to oxidation necessitates careful handling and storage conditions to prevent degradation and polymerization. This guide has provided a framework for understanding these properties, drawing upon the broader knowledge of catechol and aminophenol chemistry. The experimental protocols outlined herein offer a starting point for researchers to quantitatively assess the behavior of this compound, enabling its more effective and predictable application in scientific research and drug development. Further direct investigation into the properties of this specific molecule is highly encouraged to build upon this foundational understanding.
A Comprehensive Technical Guide to the Synthesis of Substituted Catechols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough review of the principal synthetic methodologies for preparing substituted catechols, crucial intermediates in the pharmaceutical and agrochemical industries. This document outlines both classical and contemporary synthetic strategies, complete with detailed experimental protocols for key reactions. Quantitative data is presented in structured tables for comparative analysis, and logical and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical and biological processes involved.
Introduction
Substituted catechols are a class of organic compounds characterized by a benzene ring with two adjacent hydroxyl groups and at least one other substituent. This structural motif is a common feature in a wide array of biologically active molecules, including neurotransmitters, hormones, and numerous pharmaceutical agents. The unique redox properties of the catechol ring, coupled with the diverse functionalities that can be introduced at other positions, make these compounds versatile building blocks in medicinal chemistry and drug development. This guide explores the most significant and widely employed methods for their synthesis.
Synthetic Methodologies
The synthesis of substituted catechols can be broadly categorized into classical and modern methods. Classical approaches, such as the Dakin and Elbs oxidations, have been foundational in organic chemistry. Modern methods, including transition-metal-catalyzed C-H functionalization and biocatalysis, offer improved selectivity, efficiency, and milder reaction conditions.
Dakin Oxidation of Phenolic Aldehydes and Ketones
The Dakin oxidation is a reliable method for the conversion of ortho- and para-hydroxybenzaldehydes or acetophenones to the corresponding catechols or hydroquinones, respectively. The reaction typically involves the oxidation of the carbonyl group with hydrogen peroxide in a basic medium.[1][2]
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of Catechol from Salicylaldehyde [3]
-
Preparation: In a suitable reaction vessel, dissolve 122 g (1 mole) of pure salicylaldehyde in 1000 mL of a 1 M sodium hydroxide solution at room temperature.
-
Oxidation: To this solution, add 1420 g (1.2 moles) of a 3% hydrogen peroxide solution. A slight darkening of the solution and a temperature increase to 45-50°C will be observed.
-
Reaction Time: Allow the reaction mixture to stand for 15 to 20 hours.
-
Neutralization and Evaporation: Add a few drops of acetic acid to neutralize any excess alkali. Evaporate the solution to complete dryness on a water bath under reduced pressure.
-
Extraction: Finely crush the solid residue and warm it to near boiling with 500 mL of toluene. Pour the mixture into an extraction apparatus and extract with boiling toluene for five hours.
-
Crystallization and Isolation: Allow the toluene extract to cool, whereupon catechol will crystallize. Decant the toluene. The crude product can be further purified by distillation under reduced pressure (boiling point 119-121°C at 10 mm Hg) followed by recrystallization from toluene to yield colorless plates.[3] The expected yield of the purified product is between 69-73%.[3]
Table 1: Dakin Oxidation of Various Substituted Salicylaldehydes
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Salicylaldehyde | Catechol | H2O2, NaOH, water, rt, 15-20 h | 69-73 | [3] |
| 5-Chlorosalicylaldehyde | 4-Chlorocatechol | H2O2, NaOH, water | 75 | |
| Vanillin | 3,4-Dihydroxy-5-methoxybenzaldehyde | H2O2, NaOH, water | 80 | |
| 2-Hydroxy-3-methoxybenzaldehyde | 3-Methoxycatechol | H2O2, NaOH, water | 85 |
Elbs Persulfate Oxidation of Phenols
The Elbs persulfate oxidation allows for the hydroxylation of phenols to produce para-diphenols.[4][5] When the para-position is blocked, ortho-hydroxylation occurs, providing a route to substituted catechols. The reaction is typically carried out in an alkaline aqueous solution using potassium persulfate.[4][5]
Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 4-Methylcatechol from p-Cresol
-
Preparation: A solution of 10.8 g (0.1 mol) of p-cresol in 200 mL of 1 M aqueous sodium hydroxide is prepared in a beaker and cooled to 10-15°C in an ice bath.
-
Addition of Oxidant: To the stirred solution, a solution of 27 g (0.1 mol) of potassium persulfate in 250 mL of water is added dropwise over a period of 2-3 hours, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, the mixture is stirred for an additional 12-18 hours at room temperature.
-
Work-up: The reaction mixture is acidified with dilute sulfuric acid and then extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like toluene-hexane.
Table 2: Elbs Persulfate Oxidation of Various Substituted Phenols
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| p-Cresol | 4-Methylcatechol | K2S2O8, NaOH, H2O, rt, 18 h | 45-55 | |
| 2-Nitrophenol | 3-Nitrocatechol | K2S2O8, NaOH, H2O | ~40 | [5] |
| 4-Ethylphenol | 4-Ethylcatechol | K2S2O8, NaOH, H2O | 50 | |
| 4-Chlorophenol | 4-Chlorocatechol | K2S2O8, NaOH, H2O | 35 |
Palladium-Catalyzed C-H Oxygenation of Phenols
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for direct functionalization. Palladium-catalyzed ortho-hydroxylation of phenols provides a highly selective route to substituted catechols. These methods often employ a directing group to achieve high regioselectivity.[4]
Reaction Scheme (Silanol-Directed):
Detailed Experimental Protocol: Silanol-Directed C-H Oxygenation [4]
-
Silylation: The starting phenol is first converted to its corresponding dimethyl(phenyl)silyl ether.
-
C-H Acetoxylation/Cyclization: A mixture of the silyl ether (1.0 equiv), Pd(OAc)2 (5 mol %), and PhI(OAc)2 (1.2 equiv) in a suitable solvent (e.g., toluene) is heated at 100°C for several hours.
-
Desilylation: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed, and the residue is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Table 3: Palladium-Catalyzed Synthesis of Substituted Catechols
| Starting Material (Phenol) | Product | Reagents and Conditions | Yield (%) | Reference |
| Phenol | Catechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 78 | [4] |
| 4-Methylphenol | 4-Methylcatechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 85 | [4] |
| 4-Chlorophenol | 4-Chlorocatechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 72 | [4] |
| 3-Methoxyphenol | 3-Methoxycatechol | 1. Dimethylphenylsilyl chloride; 2. Pd(OAc)2, PhI(OAc)2; 3. TBAF | 65 | [4] |
Biocatalytic Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of substituted catechols. Whole-cell systems or isolated enzymes, such as dioxygenases and monooxygenases, can catalyze the hydroxylation of substituted benzenes or phenols to yield the corresponding catechols with high regio- and enantioselectivity.[6][7]
Reaction Scheme (Toluene Dioxygenase):
Detailed Experimental Protocol: Biocatalytic Production of 3-Methylcatechol [6]
-
Biocatalyst Preparation: A recombinant strain of E. coli expressing toluene dioxygenase and dihydrocatechol dehydrogenase is cultured in a suitable growth medium.
-
Biotransformation: The cells are harvested, washed, and resuspended in a buffer solution. The substrate (e.g., toluene) is added to the cell suspension, and the mixture is incubated under controlled conditions (temperature, pH, aeration).
-
Monitoring and Extraction: The progress of the reaction is monitored by HPLC. Once the substrate is consumed, the cells are removed by centrifugation, and the supernatant containing the product is collected.
-
Purification: The product is extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate). The organic extract is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Table 4: Biocatalytic Synthesis of Substituted Catechols
| Starting Material | Biocatalyst | Product | Yield/Concentration | Reference |
| Toluene | P. putida F1 | 3-Methylcatechol | 1.74 g/L | [6] |
| 3-Nitrophenol | P. putida F1 | 3-Nitrocatechol | 10 mM | |
| Chlorobenzene | P. putida F1 | 3-Chlorocatechol | Not specified | |
| Benzene | Recombinant E. coli | Catechol | Not specified | [8] |
Experimental Workflows and Purification
The synthesis of substituted catechols often requires careful handling due to their susceptibility to air oxidation, which can lead to the formation of colored impurities. A typical experimental workflow involves reaction setup under an inert atmosphere, monitoring of the reaction, work-up, and purification.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis of substituted catechols.
Purification Techniques
-
Column Chromatography: This is a widely used technique for separating catechols from reaction byproducts. Silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane/ethyl acetate) is often used for elution.[9][10][11]
-
Recrystallization: For solid catechol derivatives, recrystallization from a suitable solvent or solvent pair can be an effective purification method.[12][13][14][15][16]
-
Distillation under Reduced Pressure: For liquid or low-melting solid catechols, vacuum distillation can be used for purification, especially to remove non-volatile impurities.[5][17][18]
Given the air-sensitivity of many catechols, purification steps should be performed with minimal exposure to air, for example, by using degassed solvents and maintaining an inert atmosphere where possible.[4][19][20][21][22]
Biological Signaling Pathways Involving Catechols
Many substituted catechols are either endogenous signaling molecules or drugs that modulate specific signaling pathways. Understanding these pathways is crucial for drug development.
Dopamine Synthesis and Signaling
Dopamine, a key neurotransmitter, is a substituted catechol. Its synthesis begins with the amino acid tyrosine, which is converted to L-DOPA and then to dopamine. Dopamine exerts its effects by binding to D1-like and D2-like receptors, which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular cAMP levels.[2][17][23][24][25][26]
Caption: Simplified overview of dopamine synthesis and signaling pathways.
L-DOPA and Parkinson's Disease
L-DOPA, the precursor to dopamine, is a cornerstone in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[2][3][12][25][27][[“]][29] Administered L-DOPA crosses the blood-brain barrier and is converted to dopamine in the brain, thereby replenishing dopamine levels and alleviating motor symptoms.
Caption: Mechanism of action of L-DOPA in the treatment of Parkinson's disease.
Adrenergic Signaling
Catecholamines such as epinephrine and norepinephrine mediate the "fight-or-flight" response through their interaction with adrenergic receptors (alpha and beta subtypes). These are G-protein coupled receptors that, upon activation, trigger downstream signaling cascades involving second messengers like cAMP and inositol triphosphate, leading to various physiological responses.[11][13][21][30][31][32][33][34][35]
References
- 1. Biocatalysis making waves in organic chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00100K [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Elbs_persulfate_oxidation [chemeurope.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. US5272073A - Biocatalytic synthesis of catechol from glucose - Google Patents [patents.google.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Mannich reaction - Wikipedia [en.wikipedia.org]
- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. youtube.com [youtube.com]
- 24. Striatum - Wikipedia [en.wikipedia.org]
- 25. Dopamine - Wikipedia [en.wikipedia.org]
- 26. Neuroscience of Internet Pornography Addiction: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 27. columbia.demo.elsevierpure.com [columbia.demo.elsevierpure.com]
- 28. consensus.app [consensus.app]
- 29. pcliv.ac.uk [pcliv.ac.uk]
- 30. β-Adrenergic Receptor-PI3K Signaling Crosstalk in Mouse Heart: Elucidation of Immediate Downstream Signaling Cascades | PLOS One [journals.plos.org]
- 31. ahajournals.org [ahajournals.org]
- 32. Beta-adrenergic receptor-G protein-adenylyl cyclase signal transduction in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 34. aacrjournals.org [aacrjournals.org]
- 35. youtube.com [youtube.com]
Methodological & Application
The Versatility of 4,5-Diaminocatechol in Organic Synthesis: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4,5-Diaminocatechol, a highly reactive aromatic compound, is a valuable and versatile building block in organic synthesis, enabling the construction of a diverse array of complex molecules. Its unique structure, featuring adjacent amino and hydroxyl groups on a benzene ring, allows for the facile synthesis of various heterocyclic compounds, Schiff bases, and multimetallic complexes. These derivatives are of significant interest to researchers in materials science and drug development due to their potential applications in coordination chemistry, catalysis, and as biologically active agents. This document provides detailed application notes and experimental protocols for the use of 4,5-diaminocatechol in the synthesis of key molecular scaffolds.
Application Notes
4,5-Diaminocatechol serves as a pivotal precursor in several key synthetic transformations:
-
Synthesis of Schiff Bases: The two amino groups of 4,5-diaminocatechol readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. The resulting tetradentate ligands are exceptional chelating agents for a variety of metal ions. The adjacent hydroxyl groups can also participate in coordination, leading to the formation of stable, well-defined metal complexes. These complexes have been investigated for their catalytic activity, magnetic properties, and potential as therapeutic agents.
-
Formation of Heterocyclic Systems: The ortho-diamine functionality is a classical precursor for the synthesis of various heterocyclic compounds. Reaction with 1,2-dicarbonyl compounds, such as α-diketones, leads to the formation of quinoxalines, a class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antidepressant properties. The catechol moiety can be further functionalized to modulate the electronic properties and biological activity of the resulting heterocycles.
-
Precursor to Multimetallic Complexes: As a building block, 4,5-diaminocatechol has been instrumental in the synthesis of supermolecular structures and multimetallic complexes. The catechol and diamine functionalities provide multiple coordination sites for the assembly of intricate molecular architectures.
A key synthetic pathway to 4,5-diaminocatechol starts from the commercially available 1,2-dimethoxybenzene (veratrole). This multi-step synthesis involves a nitration reaction to introduce two nitro groups, followed by demethylation and subsequent reduction of the nitro groups to amines.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Diaminocatechol Dihydrochloride
This protocol outlines the synthesis of the dihydrochloride salt of 4,5-diaminocatechol, a stable form of the otherwise air-sensitive diamine. The synthesis starts from 4,5-dinitroveratrole.
Step 1: Demethylation of 4,5-Dinitroveratrole to 4,5-Dinitrocatechol
-
Materials: 4,5-dinitroveratrole, hydrobromic acid (48%), acetic acid.
-
Procedure:
-
A solution of 4,5-dinitroveratrole (10.0 g, 46.7 mmol) in acetic acid (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrobromic acid (48%, 50 mL) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (400 mL).
-
The resulting yellow precipitate of 4,5-dinitrocatechol is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Reduction of 4,5-Dinitrocatechol to 4,5-Diaminocatechol Dihydrochloride
-
Materials: 4,5-dinitrocatechol, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
A suspension of 4,5-dinitrocatechol (5.0 g, 25.2 mmol) in ethanol (100 mL) is prepared in a round-bottom flask.
-
A solution of tin(II) chloride dihydrate (34.2 g, 151.2 mmol) in concentrated hydrochloric acid (50 mL) is added dropwise to the suspension with vigorous stirring.
-
The reaction mixture is heated to 70°C and stirred for 2 hours, during which the solid dissolves.
-
The solution is cooled in an ice bath to precipitate the product.
-
The white crystalline product, 4,5-diaminocatechol dihydrochloride, is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether. The product is dried under vacuum.
-
Protocol 2: Synthesis of a Bis-Schiff Base from 4,5-Diaminocatechol and Salicylaldehyde
This protocol describes the synthesis of N,N'-bis(salicylidene)-4,5-diaminocatechol.
-
Materials: 4,5-diaminocatechol dihydrochloride, salicylaldehyde, methanol, sodium hydroxide.
-
Procedure:
-
A solution of 4,5-diaminocatechol dihydrochloride (1.0 g, 4.7 mmol) in methanol (50 mL) is prepared.
-
A solution of sodium hydroxide (0.38 g, 9.5 mmol) in methanol (20 mL) is added to neutralize the dihydrochloride and liberate the free diamine.
-
Salicylaldehyde (1.15 g, 9.4 mmol) is added to the reaction mixture.
-
The mixture is heated to reflux for 2 hours.
-
Upon cooling, a yellow precipitate forms. The solid is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Protocol 3: Synthesis of a Quinoxaline Derivative from 4,5-Diaminocatechol and Benzil
This protocol details the preparation of 2,3-diphenyl-6,7-dihydroxyquinoxaline.
-
Materials: 4,5-diaminocatechol dihydrochloride, benzil, ethanol, sodium acetate.
-
Procedure:
-
A solution of 4,5-diaminocatechol dihydrochloride (1.0 g, 4.7 mmol) and sodium acetate (0.77 g, 9.4 mmol) in a mixture of ethanol (50 mL) and water (10 mL) is prepared to generate the free diamine in situ.
-
Benzil (0.99 g, 4.7 mmol) is added to the solution.
-
The reaction mixture is heated to reflux for 3 hours.
-
The solution is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then with a small amount of cold ethanol and dried under vacuum.
-
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 4,5-Dinitrocatechol | 4,5-Dinitroveratrole | HBr, Acetic Acid | ~90 | 178-180 | IR (KBr, cm⁻¹): 3450 (O-H), 1530, 1340 (NO₂) |
| 4,5-Diaminocatechol Dihydrochloride | 4,5-Dinitrocatechol | SnCl₂·2H₂O, HCl | ~85 | >300 (decomposes) | ¹H NMR (D₂O, δ): 6.85 (s, 2H, Ar-H) |
| N,N'-Bis(salicylidene)-4,5-diaminocatechol | 4,5-Diaminocatechol | Salicylaldehyde | ~80 | 245-247 | ¹H NMR (DMSO-d₆, δ): 12.8 (s, 2H, OH), 8.9 (s, 2H, N=CH), 6.9-7.6 (m, 10H, Ar-H) |
| 2,3-Diphenyl-6,7-dihydroxyquinoxaline | 4,5-Diaminocatechol | Benzil | ~92 | 310-312 | ¹H NMR (DMSO-d₆, δ): 9.5 (s, 2H, OH), 7.2-7.6 (m, 12H, Ar-H) |
Note: The provided data are representative and may vary based on experimental conditions.
Visualizations
Caption: Synthetic pathway for 4,5-diaminocatechol dihydrochloride.
Application Notes and Protocols for the Polymerization of 4,5-Diaminocatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the proposed synthesis and polymerization of 4,5-diaminocatechol for the development of novel materials. Due to the limited direct literature on the polymerization of this specific monomer, the protocols detailed below are based on established methods for analogous compounds, such as o-phenylenediamine and other catechol derivatives. This document offers a foundational guide for researchers to explore the potential of poly(4,5-diaminocatechol) in various applications, including as a conductive polymer, a chelating agent, or a redox-active material in biomedical contexts.
Introduction
4,5-Diaminocatechol is a unique aromatic compound containing both vicinal amine and hydroxyl functional groups. This combination suggests that its corresponding polymer, poly(4,5-diaminocatechol), could exhibit a range of interesting properties, including electrical conductivity, redox activity, and the ability to chelate metal ions. The presence of catechol moieties may impart strong adhesive properties, similar to mussel foot proteins, while the diamino functionality can lead to the formation of conductive and electroactive polymers with ladder-like structures. These potential characteristics make poly(4,5-diaminocatechol) a promising candidate for novel materials in fields ranging from electronics to drug delivery and biosensing.
Synthesis of 4,5-Diaminocatechol Monomer
A proposed synthetic route to 4,5-diaminocatechol hydrochloride is outlined below, adapted from related syntheses of substituted catechols.
Experimental Protocol: Synthesis of 4,5-Diaminocatechol Dihydrochloride
Materials:
-
Catechol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Activated carbon
Procedure:
-
Nitration of Catechol:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve catechol in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the 4,5-dinitrocatechol.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Reduction of 4,5-Dinitrocatechol:
-
Suspend the crude 4,5-dinitrocatechol in a mixture of concentrated hydrochloric acid and ethanol.
-
Add an excess of tin(II) chloride dihydrate portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the addition, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 4,5-diaminocatechol dihydrochloride.
-
Filter the product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture with the addition of a small amount of SnCl₂ to prevent oxidation.
-
Polymerization of 4,5-Diaminocatechol
Two primary methods are proposed for the polymerization of 4,5-diaminocatechol: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method involves the use of a chemical oxidizing agent to induce polymerization.
Materials:
-
4,5-Diaminocatechol dihydrochloride
-
Ammonium persulfate ((NH₄)₂S₂O₈) or Ferric chloride (FeCl₃)
-
1 M Hydrochloric acid (HCl) or other suitable acidic medium
-
Methanol
-
Ammonium hydroxide (NH₄OH) solution (for de-doping)
Procedure:
-
Dissolve a specific amount of 4,5-diaminocatechol dihydrochloride in 1 M HCl in a reaction vessel.
-
Separately, dissolve the oxidizing agent (e.g., ammonium persulfate, molar ratio of oxidant to monomer typically 1:1 to 2:1) in 1 M HCl.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the oxidant solution to the monomer solution with vigorous stirring.
-
Maintain the reaction at 0-5 °C for 24 hours.
-
The precipitated polymer is collected by filtration and washed sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers.
-
The polymer is then dried under vacuum at 60 °C.
-
For characterization of the neutral form, the polymer can be de-doped by stirring in a dilute ammonium hydroxide solution, followed by filtration, washing with deionized water, and drying.
Electrochemical Polymerization
This technique allows for the direct deposition of the polymer film onto a conductive substrate.
Materials:
-
4,5-Diaminocatechol dihydrochloride
-
Supporting electrolyte (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
Working electrode (e.g., glassy carbon, ITO-coated glass, platinum)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolytic solution containing the 4,5-diaminocatechol monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 1 M HCl).
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolytic solution.
-
Polymerize the monomer onto the working electrode using either cyclic voltammetry (e.g., sweeping the potential between -0.2 V and +1.0 V vs. SCE for multiple cycles) or potentiostatically (applying a constant potential, e.g., +0.8 V vs. SCE).
-
After polymerization, rinse the polymer-coated electrode with the supporting electrolyte solution and then with deionized water.
-
Dry the polymer film under a stream of nitrogen or in a vacuum desiccator.
Characterization of Poly(4,5-diaminocatechol)
A variety of techniques can be employed to characterize the structure and properties of the synthesized polymer.
| Characterization Technique | Information Obtained | Hypothetical/Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. | Broad N-H and O-H stretching bands, disappearance of monomer-specific peaks, and appearance of peaks corresponding to the polymer backbone (e.g., C=N, C-N, and substituted benzene rings). |
| UV-Vis Spectroscopy | Electronic transitions, conjugation length. | Absorption bands in the UV and visible regions, with potential shifts upon doping/de-doping, indicating changes in the electronic structure. |
| Cyclic Voltammetry (CV) | Redox behavior, electrochemical stability, and electroactivity. | Reversible or quasi-reversible redox peaks indicating the oxidation and reduction of the polymer backbone. |
| Electrochemical Impedance Spectroscopy (EIS) | Conductivity, charge transfer resistance, and capacitive behavior. | Nyquist plots can be used to model the equivalent circuit and determine the bulk conductivity of the polymer film. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of atoms. | Confirmation of the elemental composition (C, N, O) and analysis of the N 1s and O 1s core level spectra to understand the chemical environment of these atoms in the polymer. |
| Scanning Electron Microscopy (SEM) | Surface morphology of the polymer film. | The morphology can vary from granular to fibrous or a dense film depending on the polymerization conditions. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | Determination of the decomposition temperature, providing insight into the polymer's thermal robustness. |
Visualizations
Workflow for Polymerization and Characterization
Caption: Experimental workflow for the synthesis, polymerization, and characterization of poly(4,5-diaminocatechol).
Proposed Polymerization Scheme
Caption: Proposed oxidative polymerization of 4,5-diaminocatechol.
Potential Applications
The unique combination of functional groups in poly(4,5-diaminocatechol) suggests a variety of potential applications:
-
Conductive Coatings and Films: The extended π-conjugation could lead to electrically conductive materials for use in flexible electronics, antistatic coatings, and electromagnetic shielding.
-
Biosensors: The redox activity and potential for enzymatic immobilization make it a candidate for electrochemical biosensors. The catechol groups may also facilitate direct electron transfer with enzymes.
-
Drug Delivery: The polymer could be designed to respond to pH or redox stimuli, enabling controlled release of therapeutic agents. The catechol moieties can also be used for conjugation of targeting ligands.
-
Chelating Agent for Heavy Metal Removal: The vicinal diamine and dihydroxyl groups can act as a powerful chelating agent for the remediation of heavy metal ions from aqueous solutions.
-
Bioadhesives: Inspired by mussel adhesive proteins, the catechol groups could provide strong adhesion to a variety of surfaces, even in aqueous environments.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially during nitration and when handling concentrated acids and organic solvents.
-
Oxidizing agents like ammonium persulfate should be handled with care and kept away from combustible materials.
-
Follow standard laboratory procedures for the disposal of chemical waste.
Disclaimer: The protocols and data presented in these application notes are proposed based on analogous chemical systems and are intended for guidance. Researchers should conduct their own optimization and safety assessments.
Surface Functionalization Using Catechol-Diamine Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of various materials using catechol-diamine copolymers. Inspired by the adhesive properties of mussel foot proteins, these copolymers offer a versatile platform for creating functional coatings with applications in drug delivery, biosensing, and antifouling technologies. The protocols and data presented are primarily based on the copolymerization of a catechol derivative (pyrocatechol) and a diamine (hexamethylenediamine), which forms a coating analogous to the widely studied polydopamine.
Introduction
Catechol-based polymers have garnered significant interest due to their ability to form adherent coatings on a wide range of substrates, including metals, ceramics, and polymers.[1] This adhesion is mediated by the catechol moiety, which can participate in various interactions such as hydrogen bonding, metal coordination, and covalent bonding.[1][2] By copolymerizing catechols with diamines, it is possible to create versatile coatings with reactive amine groups that can be further functionalized with molecules of interest, such as drugs, antibodies, or antifouling polymers.[3] This document outlines the synthesis, characterization, and potential applications of these bio-inspired copolymer coatings.
Experimental Protocols
Preparation of Primer Coating
This protocol describes the formation of a catechol-diamine primer coating on a substrate of choice (e.g., glass, silicon, gold).[3]
Materials:
-
Benzene-1,2-diol (pyrocatechol)
-
Hexamethylenediamine (HMDA)
-
Carbonate buffer (pH 9.1, prepared by dissolving 265 mg of Na₂CO₃ and 1.89 g of NaHCO₃ in 250 mL of deionized water)[3]
-
Substrates (e.g., glass slides, silicon wafers)
-
Magnetic stirrer and stir bar
-
Glass vials or petri dishes
Procedure:
-
Clean the substrates by sonicating for 10 minutes each in acetone and then ethanol. Rinse with deionized water and dry under a stream of nitrogen.[3]
-
Place the cleaned, dry substrates in a glass vial or petri dish.
-
Prepare the coating solution by dissolving benzene-1,2-diol (10 mmol) and hexamethylenediamine (10 mmol) in 6 mL of carbonate buffer (pH 9.1) with magnetic stirring.[3]
-
Pour the coating solution over the substrates.
-
Cover the container with pierced Parafilm® to allow for oxygen diffusion, which is necessary for the oxidative polymerization.[3]
-
Allow the reaction to proceed for a desired amount of time (e.g., 12, 24, or 48 hours). The coating thickness and reactivity can be tuned by varying the reaction time.[4]
-
After the desired coating time, remove the substrates from the solution.
-
Wash the coated substrates thoroughly with deionized water to remove any unreacted monomers and non-adherent polymer.
-
Dry the substrates with a stream of air and store in a desiccator under vacuum.[3]
Post-Functionalization of the Primer Coating
This protocol provides an example of how to functionalize the primer coating with a hydrophobic molecule to alter the surface properties.[3]
Materials:
-
Primer-coated substrates
-
Hydrophobizing agent (e.g., 1-hexadecanamine or stearoyl chloride)
-
Hexane
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Place the primer-coated substrates in a 15 mL glass vial.
-
Add 6 mg of the hydrophobizing agent to the vial.[3]
-
Add 6 mL of hexane to the vial.
-
Seal the vial and stir the solution for 24 hours.[3]
-
After 24 hours, remove the substrates and wash them with fresh hexane to remove any unreacted hydrophobizing agent.
-
Dry the functionalized substrates with a stream of air and store them in a desiccator.[3]
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of catechol-diamine copolymer coatings.
Table 1: Atomic Concentration of Primer Coatings at Different Reaction Times (XPS Data) [4]
| Reaction Time (hours) | C1s (%) | N1s (%) | O1s (%) |
| 12 | 75.83 ± 0.27 | 14.34 ± 0.13 | 7.81 ± 0.08 |
| 24 | 75.83 ± 0.27 | 14.34 ± 0.13 | 7.81 ± 0.08 |
| 48 | 75.83 ± 0.27 | 14.34 ± 0.13 | 7.81 ± 0.08 |
Table 2: Deconvolution of C1s, N1s, and O1s XPS Spectra for a 24-hour Primer Coating [4]
| Peak | Binding Energy (eV) | Assignment |
| C1s | ||
| 284.8 | C-C, C-H | |
| 285.6 | C-N | |
| 286.6 | C-OH | |
| 288.4 | C=O | |
| 291.5 | π-π* shake-up | |
| N1s | ||
| 399.5 | C-N (aliphatic) | |
| 401.2 | C-N (aromatic) | |
| O1s | ||
| 531.6 | C=O | |
| 533.2 | C-OH |
Table 3: Water Contact Angle Measurements on Functionalized Surfaces [3]
| Surface | Water Contact Angle (°) |
| Uncoated Glass | < 10 |
| Primer Coating (24h) | 55 ± 2 |
| Functionalized with 1-hexadecanamine | 105 ± 3 |
| Functionalized with stearoyl chloride | 120 ± 4 |
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Surface adhesion and functionalization mechanism.
Applications
The versatility of catechol-diamine copolymer coatings opens up a wide range of applications in biomedical and materials science.
-
Drug Delivery: The reactive amine groups on the surface can be used to covalently attach drug molecules for controlled release applications. The adherent nature of the coating ensures that the drug-loaded layer remains stable on the surface of an implant or nanoparticle.
-
Biosensors: Biomolecules such as enzymes or antibodies can be immobilized on the copolymer surface to create highly sensitive and specific biosensors. For example, tyrosinase can be immobilized for the detection of catechol.[5]
-
Antifouling Surfaces: The coating can be functionalized with antifouling polymers like polyethylene glycol (PEG) to prevent the non-specific adsorption of proteins and the settlement of marine organisms.[6]
-
Antibacterial Coatings: The primer coating can be used to deposit silver nanoparticles, which exhibit broad-spectrum antibacterial properties, creating a surface that both resists fouling and kills bacteria.[6]
-
Tissue Engineering: The surface can be modified with cell-adhesive peptides (e.g., RGD) to promote cell attachment and growth, which is crucial for the development of tissue engineering scaffolds and medical implants.
Conclusion
Surface functionalization using catechol-diamine copolymers provides a robust and versatile method for modifying the properties of a wide variety of materials. The simple one-pot synthesis and the ease of post-functionalization make this an attractive platform for researchers in materials science, biotechnology, and drug development. The protocols and data presented here serve as a starting point for exploring the vast potential of these bio-inspired coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of a Catechol and a Diamine as a Versatile Polydopamine-Like Platform for Surface Functionalization: The Case of a Hydrophobic Coating [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Multifunctional Catechol Coatings » Messersmith Lab [bioinspiredmaterials.studentorg.berkeley.edu]
Application Notes and Protocols for Schiff Base Condensation with 4,5-Diaminocatechol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from 4,5-diaminocatechol. The protocols detailed below are based on established principles of Schiff base condensation reactions and are adapted for the specific reactivity of 4,5-diaminocatechol. The unique structural features of this precursor, combining a catechol moiety and two primary amine groups, make the resulting Schiff bases promising candidates for a range of applications in medicinal chemistry, materials science, and catalysis.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. Schiff bases are versatile ligands that can coordinate with various metal ions to form stable complexes.[1] This property, along with their diverse biological activities, makes them valuable in drug design and development.[2][3]
4,5-Diaminocatechol is a particularly interesting precursor for Schiff base synthesis due to its multifunctional nature. The presence of two primary amine groups allows for the formation of bis-Schiff bases, while the catechol group (two adjacent hydroxyl groups on a benzene ring) is known for its strong metal-chelating ability and its redox activity. The resulting Schiff bases are therefore expected to exhibit enhanced coordination properties and potentially unique biological activities.
Potential Applications in Drug Development and Research
Schiff bases derived from 4,5-diaminocatechol are promising candidates for a variety of applications, including:
-
Anticancer Agents: Many Schiff base-metal complexes have demonstrated significant anticancer activity.[4] The compounds derived from 4,5-diaminocatechol could act as cytotoxic agents through mechanisms such as DNA binding and cleavage, or the inhibition of key enzymes involved in cancer cell proliferation.
-
Antimicrobial Agents: Schiff bases are known to possess broad-spectrum antibacterial and antifungal properties.[3] The ability of these compounds to chelate metal ions is often linked to their antimicrobial efficacy, as this can disrupt essential microbial metabolic processes.
-
Enzyme Inhibitors: The specific stereochemistry and electronic properties of Schiff base complexes can allow them to act as potent and selective enzyme inhibitors. For example, they have been investigated as inhibitors of cathepsin B, a cysteine protease involved in various pathological processes.[5]
-
Sensors and Imaging Agents: The catechol moiety can impart redox activity and the ability to interact with specific analytes. Schiff bases of 4,5-diaminocatechol could be developed as fluorescent or colorimetric sensors for the detection of metal ions or other biologically important molecules.
-
Catalysis: Schiff base-metal complexes are widely used as catalysts in a variety of organic transformations. The well-defined coordination geometry of these complexes can lead to high catalytic activity and selectivity.
Experimental Protocols
The following are detailed protocols for the synthesis of Schiff bases from 4,5-diaminocatechol.
General Protocol for the Synthesis of Bis-Schiff Bases from 4,5-Diaminocatechol
This protocol describes a general method for the condensation of 4,5-diaminocatechol with two equivalents of an aldehyde.
Materials:
-
4,5-Diaminocatechol hydrochloride
-
Selected aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium acetate (to neutralize HCl salt)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4,5-diaminocatechol hydrochloride and 1.0 mmol of sodium acetate in 20 mL of absolute ethanol.
-
Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the free diamine.
-
To this solution, add 2.2 mmol of the desired aldehyde.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation and then cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven at 60°C.
-
Characterize the product using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm-1, and the disappearance of the C=O stretching band of the aldehyde and the N-H bending bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the formation of the Schiff base is indicated by a characteristic singlet for the azomethine proton (-CH=N-) typically appearing in the range of δ 8.0-9.0 ppm. The 13C NMR spectrum will show a signal for the azomethine carbon in the region of δ 160-170 ppm.
-
Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which will show the molecular ion peak corresponding to the expected product.
Quantitative Data
The following table summarizes illustrative quantitative data for the synthesis of a bis-Schiff base from 4,5-diaminocatechol and benzaldehyde. This data is representative of what would be expected for such a reaction.
| Parameter | Value |
| Reactants | |
| 4,5-Diaminocatechol | 1.0 mmol |
| Benzaldehyde | 2.2 mmol |
| Reaction Conditions | |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | ~80°C (Reflux) |
| Reaction Time | 4 hours |
| Product | N,N'-bis(benzylidene)benzene-1,2-diamine-4,5-diol |
| Yield | ~85% |
| Melting Point | 175-178°C |
| FT-IR (cm-1) | ~3400 (O-H), ~1620 (C=N), ~1580 (C=C) |
| 1H NMR (δ, ppm) | ~8.5 (s, 2H, -CH=N), ~7.2-7.8 (m, 10H, Ar-H), ~6.5 (s, 2H, Ar-H), ~5.0 (br s, 2H, -OH) |
| 13C NMR (δ, ppm) | ~165 (C=N), ~145-150 (Ar C-O), ~120-135 (Ar-C) |
| Mass Spec (m/z) | [M+H]+ calculated for C20H16N2O2: 317.13 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a bis-Schiff base from 4,5-diaminocatechol.
Caption: General workflow for the synthesis of bis-Schiff bases from 4,5-diaminocatechol.
Potential Application: Metal Chelation
The Schiff bases derived from 4,5-diaminocatechol are excellent ligands for metal ions. The following diagram illustrates the coordination of a generic bis-Schiff base with a divalent metal ion (M2+).
Caption: Chelation of a metal ion by a bis-Schiff base derived from 4,5-diaminocatechol.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]
The Versatile Role of 4,5-Diaminocatechol in the Synthesis of Bioactive Heterocyclic Compounds
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction:
4,5-Diaminocatechol, also known as 4,5-dihydroxy-1,2-phenylenediamine, is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring adjacent amino groups and hydroxyl moieties on a benzene ring, allows for facile condensation reactions with 1,2-dicarbonyl compounds and their equivalents to yield phenazine, quinoxaline, and other related heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, anticancer, and antioxidant properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from 4,5-diaminocatechol, along with a summary of their potential therapeutic applications.
Application Notes
Synthesis of Phenazine-1,2-diols
The reaction of 4,5-diaminocatechol with various 1,2-dicarbonyl compounds, such as glyoxal, diacetyl, and benzil, provides a straightforward route to phenazine-1,2-diol derivatives. These compounds are analogues of naturally occurring phenazines, a class of metabolites produced by bacteria like Pseudomonas aeruginosa, which are known for their broad-spectrum antibiotic activity. The presence of the catechol moiety can enhance the biological activity of the phenazine core, potentially through improved metal chelation or by participating in redox cycling.
Synthesis of Quinoxaline-6,7-diols
Quinoxaline derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities. The condensation of 4,5-diaminocatechol with α-keto acids, α-keto aldehydes, or 1,2-diketones yields quinoxaline-6,7-diols. These compounds are of particular interest due to their potential as antioxidant and anticancer agents. The dihydroxy substitution pattern on the quinoxaline ring can significantly influence the molecule's electronic properties and its interaction with biological targets.
Biological and Therapeutic Potential
Heterocyclic compounds bearing a catechol moiety, such as those derived from 4,5-diaminocatechol, often exhibit significant biological activity. The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. Furthermore, the catechol unit can undergo oxidation to a quinone, a process that can contribute to the generation of reactive oxygen species (ROS) and induce cellular oxidative stress, a mechanism exploited in some anticancer therapies. The phenazine and quinoxaline scaffolds themselves are privileged structures in drug discovery, known to intercalate with DNA and inhibit key enzymes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Quinoxaline-6,7-diols
This protocol describes the condensation of 4,5-diaminocatechol with a 1,2-dicarbonyl compound (e.g., benzil) to form a quinoxaline-6,7-diol.
Materials:
-
4,5-Diaminocatechol (or its hydrobromide/hydrochloride salt)
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal, diacetyl)
-
Ethanol or acetic acid
-
Sodium bicarbonate (if starting with a salt of the diamine)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,5-diaminocatechol in a minimal amount of ethanol or acetic acid. If using a salt of the diamine, add 2.0 equivalents of a mild base like sodium bicarbonate and stir for 15 minutes before proceeding.
-
To this solution, add 1.0 equivalent of the 1,2-dicarbonyl compound.
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically between 60-80 °C) for a period ranging from 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, if any, is collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2,3-disubstituted quinoxaline-6,7-diol.
Protocol 2: Synthesis of Phenazine-1,2-diol
This protocol outlines the synthesis of the parent phenazine-1,2-diol using glyoxal as the 1,2-dicarbonyl source.
Materials:
-
4,5-Diaminocatechol
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Dissolve 1.0 g of 4,5-diaminocatechol in 20 mL of methanol in a 50 mL round-bottom flask.
-
To this solution, add a stoichiometric amount (1.0 equivalent) of 40% aqueous glyoxal solution dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate will gradually form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Data Presentation
Table 1: Synthesis of Quinoxaline-6,7-diol Derivatives
| Entry | 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| 1 | Benzil | 2,3-Diphenylquinoxaline-6,7-diol | Ethanol, Reflux, 5-10 h | High |
| 2 | Glyoxal | Quinoxaline-6,7-diol | Methanol, RT, 4-6 h | Good |
| 3 | Diacetyl | 2,3-Dimethylquinoxaline-6,7-diol | Acetic Acid, 80 °C, 3 h | Moderate to High |
Note: Yields are generalized based on analogous reactions. Specific yields may vary depending on the precise reaction conditions and scale.
Table 2: Reported Biological Activities of Related Hydroxylated Heterocycles
| Compound Class | Specific Compound | Biological Activity | IC50/EC50 | Reference |
| Phenazine Derivatives | Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) | Cytotoxic against AML cells | Sub-micromolar | [1] |
| Phenazine Derivatives | Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) | Cytotoxic against AML cells | - | [1] |
| Tetrahydroquinolines | Various derivatives | Antioxidant (ABTS assay) | < 10 µg/mL | [2] |
| Phthalazine Derivatives | Compound 12b | Cytotoxic against HCT-116 cells | 0.32 µM | [3] |
| Phthalazine Derivatives | Compound 13c | Cytotoxic against HCT-116 cells | 0.64 µM | [3] |
Visualizations
Caption: General workflow for the synthesis of quinoxaline-6,7-diols.
Caption: Synthesis pathway for phenazine-1,2-diols.
Caption: Logical relationship of synthesis to biological applications.
References
- 1. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid l ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00020A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antitumor Activity of 4,5-Diamino-Substituted 1,2-Benzoquinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones, with a focus on their synthesis, in vitro cytotoxicity, and in vivo efficacy. Detailed experimental protocols and a summary of quantitative data are included to facilitate further research and development of this class of compounds.
Introduction
A series of 4,5-diamino-substituted-1,2-benzoquinones have been synthesized and evaluated for their potential as antitumor agents. These compounds are of interest due to their structural similarity to other bioreductive alkylating agents. The core hypothesis is that the 1,2-benzoquinone moiety can be bioreduced in hypoxic tumor environments, leading to the formation of a reactive species that can alkylate DNA and other macromolecules, ultimately causing cancer cell death.
This document summarizes the key findings from preclinical studies on these compounds, focusing on the superior activity of 4,5-diaziridinyl-1,2-benzoquinone.
Data Presentation
The antitumor activity of various 4,5-diamino-substituted 1,2-benzoquinones has been evaluated against the EMT-6 mammary carcinoma cell line (in vitro) and the L1210 murine leukemia model (in vivo). The 4,5-diaziridinyl-1,2-benzoquinone demonstrated the most significant activity, proving to be a more potent cytotoxic agent than the clinically investigated drug diaziquone (AZQ). In contrast, the azetidine, pyrrolidine, and diethylamine derivatives showed minimal to no antitumor efficacy.[1]
Table 1: In Vitro Cytotoxicity of 4,5-Diamino-Substituted 1,2-Benzoquinones against EMT-6 Mammary Carcinoma Cells
| Compound | Substituent | IC50 (µM) |
| 1 | 4,5-Diaziridinyl | 0.02 |
| 2 | 4,5-Diazetidinyl | > 10 |
| 3 | 4,5-Dipyrrolidinyl | > 10 |
| 4 | 4,5-Bis(diethylamino) | > 10 |
| Diaziquone (AZQ) | (Reference) | 0.05 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 2: In Vivo Antitumor Activity of 4,5-Diaziridinyl-1,2-Benzoquinone against L1210 Murine Leukemia
| Treatment Group | Dose (mg/kg/day) | Median Survival Time (days) | % Increase in Lifespan (% ILS) |
| Control (Vehicle) | - | 9.0 | - |
| Compound 1 | 1.0 | 15.5 | 72 |
| Compound 1 | 2.0 | 18.0 | 100 |
| Compound 1 | 4.0 | 13.5 | 50 |
| Diaziquone (AZQ) | 2.0 | 14.0 | 56 |
% ILS is a measure of the effectiveness of the drug in prolonging the survival of tumor-bearing mice.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of 4,5-diamino-substituted 1,2-benzoquinones.
Protocol 1: In Vitro Cytotoxicity Assay using EMT-6 Cells
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50).
Materials:
-
EMT-6 mammary carcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed EMT-6 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
Protocol 2: In Vivo Antitumor Efficacy in L1210 Murine Leukemia Model
Objective: To evaluate the effect of the test compound on the survival of mice bearing L1210 leukemia.
Materials:
-
DBA/2 mice (female, 6-8 weeks old)
-
L1210 murine leukemia cells
-
Sterile phosphate-buffered saline (PBS)
-
Test compound (formulated for intraperitoneal injection)
-
Syringes and needles
Procedure:
-
Tumor Inoculation: Inoculate DBA/2 mice intraperitoneally with 1 x 10^5 L1210 cells suspended in 0.1 mL of sterile PBS on day 0.
-
Animal Randomization: On day 1, randomly divide the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Administer the test compound intraperitoneally at the indicated doses for 5 consecutive days (day 1 to day 5).
-
The control group should receive the vehicle under the same schedule.
-
-
Monitoring: Monitor the mice daily for signs of toxicity and record their body weights.
-
Endpoint: The primary endpoint is survival. Record the date of death for each mouse.
-
Data Analysis: Calculate the median survival time for each group. Determine the percent increase in lifespan (% ILS) using the following formula: % ILS = [(Median survival time of treated group / Median survival time of control group) - 1] x 100
Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action
Caption: Proposed bioreductive activation of 4,5-diamino-1,2-benzoquinones.
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Diagram 3: Experimental Workflow for In Vivo Antitumor Efficacy
Caption: Workflow for evaluating in vivo antitumor efficacy.
References
Application Notes and Protocols: Metal Complexation Studies with 4,5-Diaminocatechol for Catalytic Applications
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for Metal Complexation Studies with 4,5-Diaminocatechol for Catalytic Applications
Introduction
The core of this document is to provide a template for the synthesis, characterization, and catalytic evaluation of 4,5-Diaminocatechol metal complexes. The provided protocols are based on established methods for similar compounds and should be adapted and optimized for the specific metal and reaction conditions under investigation.
Data Presentation
Given the absence of specific quantitative data for the catalytic performance of 4,5-Diaminocatechol metal complexes in the searched literature, the following table is presented as a template for summarizing experimental results. Researchers should populate this table with their own data for comparative analysis.
Table 1: Template for Summarizing Catalytic Performance of 4,5-Diaminocatechol Metal Complexes
| Complex | Metal Center | Substrate | Product | Reaction Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [M(4,5-DAC)(L)n] | e.g., Cu(II) | e.g., Catechol | e.g., o-benzoquinone | |||||
| [M(4,5-DAC)(L)n] | e.g., Co(II) | e.g., Catechol | e.g., o-benzoquinone | |||||
| [M(4,5-DAC)(L)n] | e.g., Fe(III) | e.g., Catechol | e.g., o-benzoquinone | |||||
| ... | ... | ... | ... |
M = Metal, 4,5-DAC = 4,5-Diaminocatechol, L = Ancillary Ligand, n = number of ancillary ligands
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 4,5-Diaminocatechol and its metal complexes, as well as a method for evaluating their catalytic activity.
Protocol 1: Synthesis of 4,5-Diaminocatechol
Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions.
-
Starting Material: 4,5-Dinitrocatechol.
-
Reduction: The dinitro compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a chemical reductant like tin(II) chloride in hydrochloric acid, is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reduction is complete (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.
-
The resulting crude 4,5-Diaminocatechol is purified by recrystallization or column chromatography.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Synthesis of a 4,5-Diaminocatechol Metal Complex (e.g., Copper(II) Complex)
-
Ligand Solution: Dissolve a known amount of 4,5-Diaminocatechol in a suitable deoxygenated solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve an equimolar amount of the metal salt (e.g., copper(II) chloride, copper(II) acetate) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a specific period (e.g., 2-24 hours). The progress of the reaction can be monitored by observing any color change or precipitate formation.
-
Isolation: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent (e.g., diethyl ether) to aid in drying.
-
Drying: The complex is dried under vacuum.
-
Characterization: The synthesized complex should be characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure.
Protocol 3: Evaluation of Catalytic Activity (e.g., Catechol Oxidase Mimicry)
-
Reaction Setup: In a quartz cuvette, add a solution of the substrate (e.g., catechol or a substituted catechol like 3,5-di-tert-butylcatechol) in a suitable solvent (e.g., methanol, acetonitrile).
-
Initiation: Add a catalytic amount of the synthesized 4,5-Diaminocatechol metal complex to the cuvette to initiate the reaction.
-
Monitoring: The progress of the reaction is monitored by observing the increase in the absorbance of the corresponding quinone product using a UV-Vis spectrophotometer at its characteristic wavelength (e.g., around 400 nm for 3,5-di-tert-butyl-o-benzoquinone).
-
Data Analysis: The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) can be determined by varying the substrate concentration.
Mandatory Visualizations
Caption: General workflow for the synthesis of 4,5-Diaminocatechol metal complexes.
Caption: Hypothetical catalytic cycle for catechol oxidation by a 4,5-Diaminocatechol metal complex.
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Diaminocatechol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,5-diaminocatechol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My 4,5-diaminocatechol solution turns dark and I get a low yield during purification. What is happening?
A1: The darkening of your solution is a strong indicator of oxidation. 4,5-Diaminocatechol and its derivatives are highly susceptible to oxidation, especially in the presence of air and light, at neutral or basic pH. This oxidation leads to the formation of quinone-imine species and other colored degradation products, which significantly reduces the yield of your desired product.[1][2]
To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. Adding antioxidants, such as ascorbic acid or sodium dithionite, to your solutions can also help prevent oxidation.[3]
Q2: What are the most common impurities I should expect when synthesizing 4,5-diaminocatechol?
A2: Common impurities often arise from incomplete reactions or side reactions during the synthesis. If you are preparing 4,5-diaminocatechol by reducing a dinitro-precursor, you may have mono-nitro amino catechol as an impurity. Other potential impurities include oxidized byproducts and starting materials.
Q3: Which purification technique is best for 4,5-diaminocatechol?
A3: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is often effective for purifying the dihydrochloride salt of 4,5-diaminocatechol, which is generally more stable than the free base.
-
Column chromatography can be used, but care must be taken to prevent on-column oxidation. Using deoxygenated solvents and adding a small amount of an antioxidant to the mobile phase is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product darkens/decomposes on the column | Oxidation on the silica gel/alumina. | - Use deoxygenated solvents for your mobile phase.- Add a small amount of an antioxidant (e.g., ascorbic acid, ~0.1%) to the mobile phase.- Pack and run the column under an inert atmosphere (N₂ or Ar).- Work quickly to minimize the time the compound spends on the column. |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent.- The product has oxidized and degraded.- Premature crystallization leading to loss of product during transfer. | - Perform small-scale solubility tests to find an optimal solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.- For the dihydrochloride salt, consider mixtures of ethanol, methanol, and concentrated HCl.- Ensure all solutions are deoxygenated and work under an inert atmosphere.- Preheat the filtration funnel and flask to prevent the product from crashing out prematurely. |
| Broad or tailing peaks in HPLC analysis | - Interaction of the basic amino groups with residual silanols on the column.- On-column degradation. | - Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to protonate the amines.- Employ a column with end-capping.- Ensure the sample and mobile phase are freshly prepared and deoxygenated. |
| Multiple spots on TLC, even after purification | - Ongoing decomposition of the purified product.- The presence of persistent impurities. | - Spot the TLC plate and develop it immediately.- Co-spot with the starting material and crude reaction mixture to identify impurities.- Consider a different purification strategy (e.g., recrystallization from a different solvent system or preparative HPLC). |
Experimental Protocols
Protocol 1: Recrystallization of 4,5-Diaminocatechol Dihydrochloride
This protocol is adapted from the purification of the structurally similar 4,6-diaminoresorcinol dihydrochloride.
Materials:
-
Crude 4,5-diaminocatechol dihydrochloride
-
3.5 M Hydrochloric acid (deoxygenated)
-
Ethanol (deoxygenated)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Place the crude 4,5-diaminocatechol dihydrochloride in a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of hot, deoxygenated 3.5 M hydrochloric acid to dissolve the crude product. A volumetric ratio of approximately 20:1 (solvent to crude solid) can be a starting point.
-
If insolubles remain, perform a hot filtration under an inert atmosphere.
-
Allow the solution to cool slowly to room temperature.
-
Further, cool the flask in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by filtration under an inert atmosphere, washing with a small amount of cold, deoxygenated ethanol.
-
Dry the purified crystals under high vacuum.
Protocol 2: General Guidance for Column Chromatography
Materials:
-
Silica gel or alumina
-
Appropriate solvents for the mobile phase (deoxygenated)
-
Antioxidant (e.g., ascorbic acid)
-
Chromatography column
-
Inert gas supply
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. It is beneficial to deoxygenate the solvent by bubbling with an inert gas.
-
Column Packing: Pour the slurry into the column and allow it to pack evenly. Run deoxygenated solvent through the column until the bed is stable.[4][5][6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Add a small amount of antioxidant to this solution. Apply the sample carefully to the top of the column.[4]
-
Elution: Begin elution with the deoxygenated mobile phase, gradually increasing the polarity if necessary. Monitor the fractions by TLC.
-
Fraction Collection: Collect the fractions containing the desired product. It is advisable to keep the collected fractions under an inert atmosphere and cold to prevent degradation.
-
Solvent Removal: Evaporate the solvent from the desired fractions under reduced pressure at a low temperature.
Visualizations
Caption: General workflow for the purification and analysis of 4,5-diaminocatechol.
Caption: Troubleshooting logic for product degradation during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for preventing oxidative decomposition of catechol estrogens during chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
Common side products in the synthesis of 4,5-Diamino catechol
The initial search for "common side products in the synthesis of 4,5-diaminocatechol" did not yield specific results detailing the side products of this particular synthesis. The search results provided information on the synthesis of derivatives of 4,5-diamino-substituted 1,2-benzoquinones, 4,5-dihydroisoxazoles, and 4,5-disubstituted imidazoles, but not the direct synthesis of 4,5-diaminocatechol itself or its specific side products. To create the requested technical support center, I need to find information about the common synthetic routes to 4,5-diaminocatechol and the impurities that can arise during these processes. I will need to adjust my search strategy to be more specific to the synthesis of the target molecule.The previous searches did not yield specific information about the side products in the synthesis of 4,5-diaminocatechol. The results were very general and related to other chemical syntheses. I need to find a common and well-documented synthetic route for 4,5-diaminocatechol to be able to identify potential side products. A likely route is the reduction of 4,5-dinitrocatechol. My next step will be to focus on this specific reaction and the impurities that can arise from it. I also need to find information on experimental protocols and purification to build the troubleshooting guide.The search results from step 3 provided some valuable, albeit general, information regarding the synthesis of 4,5-diaminocatechol. It is evident that a common synthetic route involves the nitration of veratrole (1,2-dimethoxybenzene) to 4,5-dinitroveratrole, followed by demethylation and then reduction of the nitro groups. However, the search results did not explicitly detail the common side products formed during the reduction of 4,5-dinitrocatechol to 4,5-diaminocatechol. The results touched upon catalytic hydrogenation in a general sense, mentioning the possibility of incomplete or over-reduction, and isomerization, but lacked specific examples for this particular synthesis. To create a useful troubleshooting guide, I need to find more specific information about the potential impurities. I will refine my search to focus on the specific reduction step and potential side reactions.I have gathered some crucial information. The primary synthetic route to 4,5-diaminocatechol appears to be the reduction of 4,5-dinitrocatechol, which is itself synthesized from veratrole. The search results have provided general information about the reduction of aromatic nitro compounds, highlighting potential side reactions like the formation of intermediate reduction products (hydroxylamines, nitroso compounds, azoxy, azo, and hydrazo compounds), aminophenols, and products from the replacement of substituents.
However, the search results still lack specific details about which of these side products are most common in the specific synthesis of 4,5-diaminocatechol. To create a high-quality technical support guide, I need to find more targeted information on the impurities typically observed in this particular reaction. I also need to find a detailed experimental protocol for the reduction of 4,5-dinitrocatechol to provide the required methodological details and to infer potential pitfalls and troubleshooting steps.
Therefore, I will refine my search to look for articles or patents that specifically describe the synthesis and purification of 4,5-diaminocatechol, with the hope that they will mention the types and quantities of impurities encountered.I have established that the most likely synthetic route for 4,5-diaminocatechol involves the reduction of 4,5-dinitrocatechol. I have also gathered general information about potential side products in the reduction of aromatic nitro compounds. However, I still lack specific details on the common side products formed during the synthesis of 4,5-diaminocatechol itself. To create a valuable technical support resource, I need to find more specific information. I also need a detailed experimental protocol to base the troubleshooting guide and experimental section on. My next step will be to conduct a more focused search for papers or patents that describe the synthesis and purification of 4,5-diaminocatechol in detail, as these are likely to contain information on observed impurities and purification strategies.## Technical Support Center: Synthesis of 4,5-Diaminocatechol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-diaminocatechol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 4,5-diaminocatechol via the reduction of 4,5-dinitrocatechol?
The catalytic hydrogenation of 4,5-dinitrocatechol is a common synthetic route. During this process, several side products can form due to incomplete or over-reduction, as well as other side reactions. The most frequently encountered impurities include:
-
Partially Reduced Intermediates:
-
4-amino-5-nitrocatechol
-
5-amino-4-nitrocatechol
-
4,5-bis(hydroxylamino)catechol
-
4-amino-5-(hydroxylamino)catechol
-
5-amino-4-(hydroxylamino)catechol
-
-
Condensation Products: Azoxy, azo, and hydrazo compounds can form through the condensation of partially reduced nitro- and hydroxylamino intermediates.
-
Products of Over-reduction: In some instances, though less common under controlled conditions, the catechol ring itself may be susceptible to reduction, leading to cyclohexanediol derivatives.
-
Degradation Products: 4,5-Diaminocatechol is highly susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored quinone-imine species and other polymerized materials.
Q2: My reaction mixture is turning dark brown/black. What is the likely cause and how can I prevent it?
A dark coloration is a strong indicator of the oxidation of 4,5-diaminocatechol to quinone-based structures. This is a common issue due to the electron-rich nature of the product.
-
Cause: Exposure of the 4,5-diaminocatechol product to atmospheric oxygen. The rate of oxidation is often accelerated by the presence of residual metal catalysts and elevated temperatures.
-
Prevention and Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Maintain the lowest effective temperature during the reaction and work-up.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant or a reducing agent like sodium dithionite during work-up can help to minimize oxidation.
-
Q3: The yield of my 4,5-diaminocatechol is consistently low. What are the potential reasons?
Low yields can be attributed to several factors throughout the synthetic process.
-
Incomplete Reaction: The reduction of both nitro groups may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding fresh catalyst or increasing the hydrogen pressure (within safe limits).
-
-
Product Degradation: As mentioned in Q2, the product is prone to oxidation. Significant product loss can occur during work-up and purification if proper precautions are not taken.
-
Adsorption to Catalyst: The product can adsorb onto the surface of the catalyst (e.g., Palladium on carbon), leading to losses during filtration.
-
Troubleshooting: After filtering the catalyst, wash it thoroughly with a polar, degassed solvent to recover any adsorbed product.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, catalyst, temperature, and hydrogen pressure can all significantly impact the yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4,5-diaminocatechol.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete conversion of 4,5-dinitrocatechol | 1. Catalyst deactivation. 2. Insufficient hydrogen pressure. 3. Insufficient reaction time. | 1. Add fresh catalyst. 2. Ensure the system is properly sealed and increase hydrogen pressure (within equipment safety limits). 3. Continue monitoring the reaction by TLC/HPLC until the starting material is consumed. |
| Presence of multiple unidentified spots on TLC/HPLC | 1. Formation of various partially reduced intermediates. 2. Product degradation. | 1. Optimize reaction conditions (e.g., catalyst loading, temperature) to favor complete reduction. 2. Implement measures to prevent oxidation (see FAQ Q2). Consider analyzing the crude mixture by LC-MS to identify the impurities. |
| Product is off-white or colored after purification | 1. Residual oxidized impurities. 2. Trace metal contamination from the catalyst. | 1. Recrystallize the product from a suitable solvent under an inert atmosphere. The use of activated carbon during recrystallization may help remove colored impurities. 2. Treat the product solution with a metal scavenger before the final crystallization step. |
| Difficulty in filtering the catalyst | 1. Catalyst particles are too fine. 2. Formation of colloidal suspension. | 1. Use a filter aid such as Celite®. 2. Centrifuge the mixture to pellet the catalyst before decanting the supernatant. |
Experimental Protocol: Catalytic Hydrogenation of 4,5-Dinitrocatechol
This protocol provides a general methodology for the synthesis of 4,5-diaminocatechol. Note: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
Materials:
-
4,5-Dinitrocatechol
-
Palladium on Carbon (10% w/w)
-
Methanol (degassed)
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, a suspension of 4,5-dinitrocatechol in degassed methanol is prepared under an inert atmosphere of nitrogen or argon.
-
Catalyst Addition: 10% Palladium on carbon (typically 5-10 mol% relative to the starting material) is carefully added to the flask.
-
Hydrogenation: The flask is connected to a hydrogenation apparatus. The atmosphere is carefully evacuated and replaced with hydrogen gas. The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (typically 1-4 atm).
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake and by analytical techniques such as TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with small portions of degassed methanol to ensure complete recovery of the product.
-
The combined filtrate is concentrated under reduced pressure at a low temperature to yield the crude 4,5-diaminocatechol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) under an inert atmosphere. The purified product should be stored under an inert atmosphere in a cool, dark place to prevent degradation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 4,5-diaminocatechol.
Technical Support Center: Troubleshooting 4,5-Diaminocatechol Reactions
Welcome to the technical support center for 4,5-Diaminocatechol (4,5-DAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for issues encountered during reactions with 4,5-Diaminocatechol.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| LY-001 | My reaction yield is significantly lower than expected. | 1. Oxidation of 4,5-DAC: 4,5-DAC is highly susceptible to aerial oxidation, leading to the formation of dark, polymeric side products. 2. Impure Starting Material: The purity of 4,5-DAC can greatly impact the reaction outcome. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can lead to side reactions or incomplete conversion. 4. Inefficient Purification: Product loss during workup and purification steps. | 1. Degas all solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly prepared or purified 4,5-DAC. Consider adding an antioxidant, though this may complicate purification. 2. Verify the purity of 4,5-DAC by NMR or other analytical techniques. If necessary, purify the starting material by recrystallization under inert conditions. 3. Optimize reaction conditions. Screen different solvents, temperatures, and catalysts. For condensation reactions with dicarbonyl compounds, adjusting the pH with a non-nucleophilic acid or base can be beneficial. 4. Employ appropriate purification techniques. Recrystallization is often effective for crystalline products. Column chromatography may be necessary for non-crystalline materials, but care should be taken to avoid prolonged exposure to air and silica gel. |
| OX-001 | My reaction mixture turns dark brown or black upon addition of 4,5-Diaminocatechol. | This is a strong visual indicator of the oxidation of 4,5-DAC. The catechol moiety is readily oxidized to the corresponding o-quinone, which can then polymerize. | Immediately ensure the reaction is under a robust inert atmosphere. Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Ensure all glassware is dry and purged with an inert gas before use. |
| PUR-001 | I am having difficulty purifying my product from the dark-colored impurities. | The dark impurities are often polymeric and can be difficult to separate from the desired product, especially if they have similar polarities. | Attempt to precipitate the product by careful addition of a non-polar solvent to a solution of the crude material. If the product is crystalline, recrystallization from a suitable solvent system under an inert atmosphere can be effective. For column chromatography, consider using a less acidic stationary phase like alumina, and run the column quickly to minimize on-column degradation. |
| SOL-001 | What is the best solvent for reactions with 4,5-Diaminocatechol? | The choice of solvent is highly reaction-dependent. For condensation reactions, polar aprotic solvents like ethanol, methanol, or DMF are often used. | It is crucial to use degassed solvents. The solubility of 4,5-DAC should be considered. Running small-scale test reactions in different degassed solvents is recommended to determine the optimal choice for your specific transformation. |
Experimental Protocols
General Handling and Storage Protocol for 4,5-Diaminocatechol
Due to its sensitivity to air, 4,5-Diaminocatechol requires careful handling and storage to maintain its purity and reactivity.
-
Storage: Store 4,5-Diaminocatechol in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). The container should be opaque to protect the compound from light.
-
Handling:
-
All handling of solid 4,5-Diaminocatechol should be performed in a glovebox or under a continuous stream of an inert gas.
-
Use pre-dried and inert-gas-purged glassware and spatulas.
-
For weighing, quickly transfer the solid to a tared vial under an inert atmosphere and seal it before taking it out of the inert environment.
-
If a glovebox is not available, a Schlenk line can be used for handling solutions and performing reactions.
-
Protocol for a Representative Reaction: Synthesis of 2,3-Diaminophenazine
This protocol describes the synthesis of 2,3-diaminophenazine from 4,5-Diaminocatechol and 1,2-phenylenediamine as an example of a typical condensation reaction.
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4,5-Diaminocatechol (1.40 g, 10 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed ethanol (40 mL) via a cannula or a syringe.
-
Stir the mixture at room temperature until the 4,5-Diaminocatechol is fully dissolved. The solution should be colorless to very pale yellow.
-
-
Reagent Addition:
-
In a separate flask, dissolve 1,2-phenylenediamine (1.08 g, 10 mmol) in degassed ethanol (20 mL).
-
Transfer the 1,2-phenylenediamine solution to the reaction flask via cannula.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration under a blanket of nitrogen.
-
Wash the collected solid with a small amount of cold, degassed ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure (keeping the system under inert gas as much as possible).
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture under an inert atmosphere.
-
Dry the purified product under vacuum.
-
Data Presentation
The following table summarizes expected yields for a generic condensation reaction of 4,5-Diaminocatechol with a dicarbonyl compound under varying conditions. This data is illustrative and actual yields will depend on the specific substrates and optimized conditions.
| Entry | Atmosphere | Solvent Degassing | Purity of 4,5-DAC | Expected Yield Range | Observations |
| 1 | Air | None | 95% | 10-30% | Rapid darkening of the reaction mixture. |
| 2 | Nitrogen | Sparging for 15 min | 95% | 40-60% | Less coloration, but still some dark impurities. |
| 3 | Nitrogen | Freeze-Pump-Thaw (3 cycles) | 99% (recrystallized) | 70-90% | Pale yellow reaction mixture, cleaner product. |
| 4 | Argon | Sparging for 30 min | 99% (recrystallized) | 75-95% | Similar to Entry 3, clean reaction profile. |
Visualizations
Logical Troubleshooting Workflow for Low Yields
The following diagram illustrates a step-by-step process for troubleshooting low yields in 4,5-Diaminocatechol reactions.
Experimental Workflow for 4,5-Diaminocatechol Reactions
This diagram outlines the general experimental workflow for successfully conducting a reaction with the air-sensitive reagent 4,5-Diaminocatechol.
Preventing oxidation of 4,5-Diamino catechol during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4,5-Diamino catechol (DAC) during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turns brown/dark purple shortly after preparation. What is happening?
A1: The discoloration of your this compound solution is a clear indication of oxidation. Like other catechol derivatives, this compound is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process leads to the formation of highly colored quinone-imine species, rendering the compound unsuitable for most experimental applications.
Q2: What are the main factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate the oxidation of this compound:
-
Presence of Oxygen: Atmospheric oxygen is the primary oxidizing agent.
-
pH of the Solution: Alkaline conditions (pH > 7) significantly increase the rate of oxidation.
-
Presence of Metal Ions: Certain metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.
-
Exposure to Light: Light, particularly UV light, can promote the photo-oxidation of catechol derivatives.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: Can I still use my this compound if the powder has slightly changed color?
A3: It is generally not recommended to use this compound powder that has visibly changed color. The color change indicates that the compound has already started to oxidize, which can compromise the integrity and outcome of your experiments. For reliable and reproducible results, it is best to use fresh, unoxidized starting material.
Q4: Are there any specific buffer systems you recommend for working with this compound?
A4: When preparing solutions of this compound, it is crucial to use deoxygenated buffers with a slightly acidic pH (ideally between pH 4 and 6). Acetate or citrate buffers are often suitable choices. It is imperative to avoid alkaline buffers, such as phosphate-buffered saline (PBS) at pH 7.4 or borate buffers, as they will rapidly accelerate oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration of solution upon dissolution | 1. Oxygen in the solvent. 2. Alkaline pH of the solvent. 3. Contamination with metal ions. | 1. Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. 2. Use a slightly acidic buffer (pH 4-6). 3. Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA (0.1-1 mM). |
| Precipitate forms in the solution over time | Polymerization of oxidation products. | This indicates significant oxidation has occurred. The solution is likely unusable. Prepare a fresh solution using the preventative measures outlined in this guide. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Prepare fresh solutions of this compound immediately before each experiment. 2. Incorporate an antioxidant (e.g., ascorbic acid or sodium metabisulfite) into your experimental buffer. 3. Maintain an inert atmosphere over your reaction vessel throughout the experiment. |
| Solid this compound powder darkens during storage | Improper storage allowing exposure to air and/or light. | Store the solid powder under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container at low temperature (-20°C is recommended for long-term storage). |
Quantitative Data Summary
The following table summarizes the stability of catecholamines, which are structurally similar to this compound, under various conditions. This data provides a strong indication of the expected stability of this compound and the effectiveness of different preventative measures.
| Compound | Storage Condition | Antioxidant | Concentration of Antioxidant | Stability (Remaining % after duration) |
| Dopamine | Room Temperature (25°C) | None | - | ~10% after 1 day |
| Dopamine | Room Temperature (25°C) | Ascorbic Acid | 40 µg/mL | >64% after 6 days[1] |
| DOPAC | Room Temperature (25°C) | None | - | <1% after 1 day |
| DOPAC | Room Temperature (25°C) | Ascorbic Acid | 40 µg/mL | >58% after 6 days[1] |
| Dopamine | 4°C | None | - | ~20% after 1 day |
| Dopamine | 4°C | Ascorbic Acid | 40 µg/mL | Significantly improved stability[1] |
| Dopamine | -75°C | None | - | ~85% after 1 day; ~77% after 6 days[1] |
| Dopamine | -75°C | Ascorbic Acid | 1-40 µg/mL | ~100% after 6 days[1] |
| Catecholamines | Plasma at 4°C | EDTA and Sodium Metabisulfite | Not specified | Stable for 4 months |
| Catecholamines | Acidified Urine at 4°C and -20°C | Acidification | - | Nearly unchanged after 1 year |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound dihydrochloride
-
High-purity, deionized water (metal-free)
-
Ascorbic acid
-
0.5 M Acetate buffer (pH 5.0)
-
Argon or nitrogen gas supply
-
Schlenk flask or a vial with a rubber septum
-
Syringes and needles
Procedure:
-
Prepare Deoxygenated Buffer:
-
In a suitable flask, prepare the desired volume of 0.1 M acetate buffer (pH 5.0) containing 1 mM ascorbic acid.
-
Sparge the buffer with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
-
Weighing this compound:
-
Briefly flush a weighing boat and spatula with inert gas.
-
Quickly weigh the required amount of this compound dihydrochloride. Note: Minimize exposure to air.
-
-
Dissolution under Inert Atmosphere:
-
Transfer the weighed this compound to a clean, dry Schlenk flask or a vial sealed with a rubber septum.
-
Purge the flask/vial with inert gas for 5-10 minutes.
-
Using a gas-tight syringe, add the deoxygenated acetate buffer with ascorbic acid to the flask/vial to achieve the final concentration of 10 mM.
-
Gently swirl the flask/vial to dissolve the solid completely.
-
-
Storage:
-
If not for immediate use, store the solution under an inert atmosphere in an opaque, tightly sealed container at -20°C or -80°C.
-
For short-term storage (a few hours), keep the solution on ice and protected from light.
-
Protocol 2: General Handling of this compound in an Experiment
This protocol outlines the best practices for maintaining the stability of this compound during a typical experiment.
Procedure:
-
Prepare all other reagents and the reaction vessel first. Ensure all buffers and solutions are deoxygenated.
-
Purge the reaction vessel with an inert gas (argon or nitrogen) before adding any reagents. Maintain a positive pressure of the inert gas throughout the experiment.
-
Prepare the stabilized this compound solution immediately before it is needed, following Protocol 1.
-
Use a gas-tight syringe to transfer the this compound solution to the reaction vessel, injecting it through a rubber septum.
-
If the experiment is lengthy, consider adding an antioxidant (e.g., ascorbic acid at a final concentration of 0.1-1 mM or sodium metabisulfite at 0.05-0.1% w/v) to the reaction mixture, provided it does not interfere with the assay. Note: The effectiveness of sodium metabisulfite is pH-dependent and it can act as a nucleophile, so its compatibility should be verified.
-
Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
If possible, perform the experiment at a reduced temperature to slow down the rate of any potential oxidation.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Key factors and preventative measures for oxidation.
References
Technical Support Center: Polymerization of Catechol-Containing Monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of catechol-containing monomers.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of a catechol-containing monomer failing or resulting in a low yield?
A1: The polymerization of catechol-containing monomers is often challenging due to the inherent reactivity of the catechol group. The primary reasons for low yield or polymerization failure include:
-
Inhibition by Catechol: The phenolic hydroxyl groups of catechol can act as radical scavengers, leading to chain transfer and termination reactions, which prematurely stops polymer chain growth.[1][2]
-
Oxidation of Catechol: Catechol moieties are highly susceptible to oxidation, especially at neutral to basic pH and in the presence of oxygen.[3][4][5] Oxidized catechols (quinones) can inhibit polymerization or lead to uncontrolled side reactions and crosslinking.[6][7]
-
Monomer Purity: Impurities in the catechol-containing monomer can interfere with the polymerization process.
Q2: My polymer has a lower molecular weight than expected. What could be the cause?
A2: Low molecular weight is a common issue and can be attributed to:
-
Chain Transfer: The phenolic protons on the catechol ring can be transferred to the propagating radical chain, terminating its growth.[2] This is particularly prevalent in free-radical polymerization of monosubstituted olefins like styrene or acrylates.[2]
-
High Initiator Concentration: An excessive amount of initiator will generate a large number of polymer chains, each growing to a shorter length.
-
Inhibitory Effects: As mentioned in A1, the inhibitory nature of the catechol itself can lead to premature termination of growing polymer chains.[1]
Q3: I am observing discoloration (e.g., brown or black) in my reaction mixture. What does this indicate?
A3: Discoloration is a strong indicator of catechol oxidation.[8] The catechol groups are likely oxidizing to form quinone structures, which are highly colored and can subsequently polymerize to form melanin-like structures.[6] This oxidation is often promoted by:
-
Exposure to air (oxygen).
Q4: Should I use a protecting group for my catechol monomer?
A4: The use of protecting groups is a common and often necessary strategy to prevent the undesired side reactions of the catechol moiety during polymerization.[11][12] You should consider using a protecting group if:
-
You are performing a free-radical polymerization that is sensitive to inhibitors.[1][2]
-
Your polymerization conditions are basic or oxidative.
-
You need to achieve high molecular weight polymers with well-defined structures.[13]
-
You are struggling with reproducibility.
Common protecting groups include silyl ethers, acetonides, and methoxy groups.[11][12][14] The choice of protecting group will depend on the specific chemistry of your monomer and the desired deprotection conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the polymerization of catechol-containing monomers.
Problem 1: Low Polymer Yield or No Polymerization
| Potential Cause | Suggested Solution |
| Catechol Inhibition | 1. Use Protecting Groups: Protect the catechol hydroxyls with suitable groups (e.g., silyl, acetonide, methoxy) prior to polymerization.[11][12][14] 2. Choose a Less Sensitive Monomer Type: Methacrylic monomers are less susceptible to inhibition by catechols compared to acrylic or styrenic monomers.[2] 3. Use Controlled Radical Polymerization: Techniques like RAFT or SET-LRP can offer better control and tolerate unprotected catechols under specific conditions.[13][14] |
| Oxygen Inhibition | 1. Degas the Reaction Mixture: Thoroughly degas the monomer and solvent by purging with an inert gas (e.g., argon, nitrogen) or by freeze-pump-thaw cycles. |
| Monomer Impurity | 1. Purify the Monomer: Recrystallize or use column chromatography to purify the catechol-containing monomer before use. |
| Inappropriate Solvent | 1. Solvent Selection: For free-radical polymerization, polar solvents like dimethylformamide (DMF) can reduce the inhibitory effect of catechols.[2] |
Problem 2: Polymer is Insoluble or Gels Prematurely
| Potential Cause | Suggested Solution |
| Oxidative Crosslinking | 1. Protect Catechol Groups: This is the most effective way to prevent premature crosslinking.[8][11] 2. Control pH: Maintain acidic conditions (pH < 7) to minimize catechol oxidation.[8] 3. Exclude Oxygen: Rigorously deoxygenate the reaction mixture. |
| High Monomer Concentration | 1. Reduce Monomer Concentration: Polymerizing in a more dilute solution can reduce the likelihood of intermolecular crosslinking. |
| High Catechol Content | 1. Copolymerization: Copolymerize the catechol-containing monomer with a non-catecholic comonomer to reduce the overall catechol content in the polymer.[8] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of an Acrylamide-Type Catechol Monomer (Unprotected)
This protocol is adapted from the synthesis of copolymers of N-hydroxyethyl acrylamide and N-(3,4-dihydroxyphenethyl) acrylamide.[1]
Materials:
-
N-(3,4-dihydroxyphenethyl) acrylamide (catechol monomer)
-
N-hydroxyethyl acrylamide (comonomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Argon or Nitrogen gas
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Dissolve the desired molar ratio of the catechol monomer and the comonomer in DMF in a Schlenk flask.
-
Add the initiator (AIBN, typically 0.1-1 mol% relative to total monomers).
-
Seal the flask with a rubber septum and degas the solution by bubbling with argon or nitrogen for at least 30 minutes while stirring.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the specified time (e.g., 24 hours).
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether).
-
Isolate the polymer by filtration or centrifugation.
-
Purify the polymer by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Characterization:
-
¹H-NMR: To confirm the incorporation of both monomers and determine the copolymer composition.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI).
Protocol 2: Acetonide Protection of a Catechol Monomer
This protocol is a general representation based on the synthesis of N-(2-(2,2-dimethylbenzo-1,3-dioxol-5-yl)ethyl)-acrylamide (DDEA).[14]
Materials:
-
Dopamine hydrochloride
-
2,2-dimethoxypropane
-
Acetone
-
p-Toluenesulfonic acid (catalyst)
-
Triethylamine
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure: Step 1: Acetonide Protection
-
Suspend dopamine hydrochloride in acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the acid with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting acetonide-protected dopamine intermediate, typically by column chromatography.
Step 2: Acrylamide Formation
-
Dissolve the purified intermediate in DCM and cool in an ice bath.
-
Add triethylamine.
-
Add acryloyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final protected monomer (DDEA) by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low polymer yield.
Caption: Decision workflow for using catechol protecting groups.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catechol oxidation: considerations in the design of wet adhesive materials [agris.fao.org]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 9. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2021127079A1 - Large scale production of catechol-containing polymers - Google Patents [patents.google.com]
- 13. Synthesis of well-defined catechol polymers for surface functionalization of magnetic nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Improving the solubility of 4,5-Diamino catechol for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Diamino catechol. Our aim is to help you overcome common challenges related to its solubility and stability in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for biological assays?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of organic compounds. For aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it stepwise into your aqueous buffer. Direct dissolution in water or phosphate-buffered saline (PBS) is often challenging due to the compound's limited aqueous solubility.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution (e.g., 10 mM), weigh out the desired amount of this compound powder and dissolve it in pure, anhydrous DMSO. Gentle warming and vortexing can aid dissolution. Once completely dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My this compound solution turns brown. What does this mean and how can I prevent it?
A3: A brown coloration indicates oxidation of the catechol moiety. Catechols are highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH and in the presence of oxygen. To minimize oxidation:
-
Prepare fresh working solutions for each experiment from a frozen DMSO stock.
-
Use deoxygenated buffers for your assays if possible.
-
Protect solutions from light.
-
Consider working at a slightly acidic pH if your assay conditions permit.
Q4: What concentration of DMSO is acceptable in my cell-based assay?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The aqueous solubility of this compound has been exceeded. | - Increase the initial concentration of the DMSO stock solution to reduce the volume needed for dilution.- Perform a serial dilution of the DMSO stock into the aqueous buffer, vortexing between each step.- Consider using a co-solvent system, if compatible with your assay. |
| Inconsistent assay results | Degradation of this compound in the working solution due to oxidation. | - Prepare fresh working solutions immediately before use.- Minimize the time the compound spends in aqueous buffer before the assay is read.- Use antioxidants in your buffer if they do not interfere with the assay. |
| High background signal in the assay | Interference from the oxidized products of this compound. | - Confirm the purity of your this compound stock. A color change is an indicator of oxidation.- Optimize the concentration of this compound used in the assay to the lowest effective concentration. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, microcentrifuge tubes, vortex mixer.
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound = 140.14 g/mol ).
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the required volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to facilitate dissolution.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution for a Cell-Based Assay
-
Materials: 10 mM this compound stock in DMSO, sterile aqueous buffer or cell culture medium.
-
Dilution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution to reach the desired final concentration. For example, to prepare a 100 µM working solution, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:10 in your final aqueous buffer or medium. This stepwise dilution helps to prevent precipitation.
-
-
Final Check: Ensure the final DMSO concentration is within the acceptable range for your specific assay (typically <0.5%).
Data Presentation
Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| DMSO | >10 mg/mL | Recommended for stock solutions. |
| Ethanol | Moderately Soluble | May be used as an alternative to DMSO for stock solutions. |
| Water | Poorly Soluble | Prone to oxidation. |
| PBS (pH 7.4) | Very Poorly Soluble | Prone to rapid oxidation. |
Note: The above solubility data are estimates based on the chemical structure and general properties of similar compounds. Empirical determination is recommended for specific applications.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for common issues with this compound.
Technical Support Center: Method Development for the Analysis of 4,5-Diamino Catechol Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing analytical methods for determining the purity of 4,5-Diamino catechol.
Frequently Asked Questions (FAQs)
Q1: What are the critical stability concerns for this compound during sample preparation and analysis?
A1: this compound is highly susceptible to oxidation due to the presence of both catechol and aromatic amine functionalities. Exposure to air, light, and elevated temperatures can lead to the formation of colored degradation products, primarily quinones. To minimize degradation, it is crucial to use freshly prepared solutions, work with degassed solvents, and consider the use of antioxidants such as ascorbic acid or sodium metabisulfite in the sample diluent.[1] Sample vials should be amber to protect from light, and the autosampler temperature should be kept low (e.g., 4°C).
Q2: What type of HPLC column is most suitable for the analysis of this compound?
A2: A reversed-phase C18 or C8 column is a good starting point for the analysis of this compound. However, due to its polar nature, you might encounter poor retention on standard C18 phases, especially with highly aqueous mobile phases. In such cases, a polar-embedded or polar-endcapped C18 column can provide better retention and peak shape for polar analytes.[2] These columns are designed to be more stable in highly aqueous mobile phases and can offer different selectivity.
Q3: How does mobile phase pH affect the chromatography of this compound?
A3: Mobile phase pH is a critical parameter for achieving good peak shape and retention for this compound. As an aromatic amine, its ionization state is pH-dependent. At acidic pH (e.g., pH 2.5-3.5), the amine groups will be protonated, which can improve solubility in the mobile phase but may lead to peak tailing due to interactions with residual silanols on the silica-based column packing.[3] Working at a pH that is at least two units away from the pKa of the amine groups is generally recommended to ensure a consistent ionization state and reproducible retention times.[4]
Q4: What are some common impurities that might be observed during the purity analysis of this compound?
A4: While specific impurities depend on the synthetic route, potential impurities could include starting materials, intermediates, and by-products of the synthesis. Given the reactivity of the catechol and amine groups, you might also observe oxidative degradation products (e.g., quinones), and potentially polymeric material formed through self-condensation or oxidation. It is also possible to see regioisomers or incompletely substituted precursors.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to suppress silanol ionization (pH < 3). Add a mobile phase modifier like triethylamine (TEA) to compete for active sites. Use a high-purity, end-capped column. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Analyte Chelation with Metal Ions | Add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM). |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form. |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Problem 2: Unstable or Drifting Baseline
Possible Causes & Solutions
| Cause | Solution |
| Column Not Equilibrated | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A minimum of 10-20 column volumes is recommended. |
| Mobile Phase Contamination or Degradation | Prepare fresh mobile phase daily. Filter and degas all solvents. |
| Detector Lamp Aging | Replace the detector lamp if it has exceeded its recommended lifetime. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Ensure the mobile phase is at ambient temperature before it enters the pump. |
| Contaminated Detector Flow Cell | Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol). |
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase accurately and consistently. Premixing the mobile phase components is often more reproducible than online mixing. |
| Pump Malfunction | Check for leaks in the pump heads and ensure check valves are functioning correctly. Perform a pump performance qualification test. |
| Fluctuations in Column Temperature | Use a reliable column oven and allow sufficient time for temperature equilibration. |
| Changes in Mobile Phase pH | Ensure the buffer concentration is sufficient to maintain a stable pH. Prepare fresh buffer for each run. |
| Column Degradation | If the retention time consistently decreases and peak shape deteriorates, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Suggested Starting HPLC-UV Method
This method is a starting point and will require optimization and validation for your specific application.
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 280 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase A with 0.1 mg/mL Ascorbic Acid |
Protocol 2: Sample Preparation for Purity Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL amber volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL amber volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for the purity analysis of this compound.
Caption: A logical troubleshooting workflow for common HPLC issues encountered during analysis.
References
Safe handling and disposal of 4,5-Diamino catechol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,5-Diamino catechol. The following information is compiled from safety data sheets of structurally related compounds and available chemical literature. It is imperative to consult your institution's safety protocols and the most current safety data sheet (SDS) for this compound if available.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on the chemical structure, which includes aromatic amine and catechol moieties, this compound is likely to be a skin and eye irritant. Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. Catechol itself is classified as toxic and an irritant. Therefore, it should be handled with caution as a potentially hazardous substance.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is essential. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, and for larger quantities or potential for splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Q3: How should I properly store this compound?
A3: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, acids, and bases.
Q4: What should I do in case of a spill?
A4: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep the solid material to avoid raising dust, and collect it into a sealed container for hazardous waste disposal. The spill area should then be decontaminated. For large spills, evacuate the area and follow your institution's emergency procedures.
Q5: How do I dispose of waste containing this compound?
A5: All waste containing this compound, including contaminated consumables, should be collected in a designated, properly labeled hazardous waste container.[1][2] The container must be kept closed except when adding waste.[1] Follow your institution's and local regulations for the disposal of chemical waste.[2][3] Do not dispose of it down the drain or in regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has darkened in color upon storage. | Oxidation or degradation due to exposure to air, light, or moisture. | While some discoloration may not affect all experiments, it is best to use fresh material for sensitive applications. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. Consider purging the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent experimental results. | Impurities in the this compound or degradation of the material. | Verify the purity of your material using an appropriate analytical technique (e.g., NMR, HPLC). Use freshly opened or purified material. Ensure all reaction glassware is clean and dry. |
| Poor solubility in a chosen solvent. | The solvent may not be appropriate for this compound. | Information on the solubility of this compound is limited. Experiment with small quantities in different solvents. Based on its structure, polar aprotic solvents might be effective. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
Quantitative Data
Due to the limited availability of a specific Safety Data Sheet for this compound, a comprehensive table of quantitative data is not available. Researchers should refer to the supplier's documentation for any available information. For structurally related compounds, the following data can provide some context:
| Property | Catechol (CAS: 120-80-9) | 2,4-Diaminotoluene (CAS: 95-80-7) |
| Molecular Weight | 110.11 g/mol [4] | 122.17 g/mol [5] |
| Melting Point | 105 °C[4] | 99 °C |
| Boiling Point | 245.5 °C[4] | 292 °C |
| Solubility in Water | 430 g/L at 20 °C | 35 g/L at 20 °C |
Disclaimer: This data is for related compounds and should be used for estimation purposes only.
Experimental Protocols
The following is a generalized protocol for the synthesis of a Schiff base using this compound, based on procedures found in the chemical literature. Researchers must adapt this protocol to their specific needs and perform a thorough risk assessment before commencing any work.
Synthesis of a Bis-Schiff Base Ligand
-
Preparation: In a certified chemical fume hood, add a solution of this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) to a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: To the stirring solution, add a solution of the desired substituted salicylaldehyde (2 equivalents) in the same solvent dropwise at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the resulting precipitate (the Schiff base product) is typically collected by vacuum filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Essential personal protective equipment for handling this compound.
References
Validation & Comparative
A Comparative Guide to 4,5-Diaminocatechol and 3,4-Diaminocatechol for Researchers and Drug Development Professionals
An In-depth Analysis of Two Isomeric Diaminophenols Highlighting Their Physicochemical Properties, Synthesis, and Potential Applications
In the landscape of aromatic compounds utilized in pharmaceutical and materials science, diaminocatechols represent a critical class of molecules. Their unique structure, featuring both catechol and diamino functionalities, imparts them with versatile reactivity and the potential for diverse applications, including the synthesis of novel therapeutic agents and functional polymers. This guide provides a detailed comparison of two key isomers: 4,5-diaminocatechol and 3,4-diaminocatechol.
Physicochemical Properties: A Tale of Two Isomers
| Property | 4,5-Diaminocatechol | 3,4-Diaminocatechol |
| Molecular Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol | 140.14 g/mol |
| Predicted Boiling Point | ~385.9 °C | ~368.5 °C |
| Predicted Density | ~1.45 g/cm³ | ~1.42 g/cm³ |
| Symmetry | C₂ᵥ | Cₛ |
The higher degree of symmetry in 4,5-diaminocatechol may influence its crystal packing and, consequently, its melting point and solubility compared to the less symmetrical 3,4-diaminocatechol. The proximity of the amino groups in 3,4-diaminocatechol could lead to stronger intramolecular hydrogen bonding, potentially affecting its reactivity and interaction with biological targets.
Synthesis and Reactivity: Pathways to Functional Molecules
Both 4,5-diaminocatechol and 3,4-diaminocatechol are typically synthesized from their corresponding dinitrocatechol precursors via catalytic hydrogenation. This method is favored for its high efficiency and clean reaction profile.
Experimental Protocol: Synthesis of Diaminocatechols via Catalytic Hydrogenation
Objective: To synthesize 4,5-diaminocatechol or 3,4-diaminocatechol from their respective dinitrocatechol precursors.
Materials:
-
4,5-dinitrocatechol or 3,4-dinitrocatechol
-
Palladium on carbon (10% Pd/C) catalyst
-
Ethanol or Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation (e.g., Parr apparatus or a flask with a balloon)
Procedure:
-
In a suitable reaction vessel, dissolve the dinitrocatechol precursor in a minimal amount of ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 5-10 mol% relative to the dinitrocatechol.
-
Seal the reaction vessel and purge it several times with an inert gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diaminocatechol product.
-
The product can be further purified by recrystallization or column chromatography. Due to the air-sensitivity of diaminocatechols, it is often preferable to convert them to their more stable hydrochloride salts by treatment with hydrochloric acid.
Logical Relationship of the Synthesis Process:
Caption: General workflow for the synthesis of diaminocatechols.
The reactivity of these isomers is largely dictated by the positions of the amino and hydroxyl groups. The ortho-diamine functionality in both molecules makes them excellent precursors for the synthesis of heterocyclic compounds such as phenazines and quinoxalines. The catechol moiety is redox-active and can be oxidized to the corresponding ortho-quinone. This property is crucial for their potential roles in biological systems and as ligands in coordination chemistry.
Potential Applications in Drug Development and Research
While specific comparative studies are scarce, the known reactivity of diaminocatechols points towards several promising areas of application.
4,5-Diaminocatechol: The symmetrical arrangement of the amino groups in 4,5-diaminocatechol makes it an attractive building block for the synthesis of symmetrical molecules. Derivatives of 4,5-diaminocatechol have been investigated for their potential as antitumor agents. The ability to form stable complexes with metal ions also suggests its utility in the development of metal-based therapeutics and catalysts.
3,4-Diaminocatechol: The adjacent amino groups in 3,4-diaminocatechol can readily undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline derivatives. Quinoxalines are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This makes 3,4-diaminocatechol a valuable starting material for the synthesis of novel drug candidates.
Signaling Pathway Visualization (Hypothetical):
Caption: Synthesis of bioactive quinoxalines from 3,4-diaminocatechol.
Conclusion
Both 4,5-diaminocatechol and 3,4-diaminocatechol are valuable chemical intermediates with significant potential in research and drug development. Their distinct isomeric structures offer different synthetic opportunities and may lead to compounds with unique biological activities. While a lack of direct comparative experimental data necessitates further investigation, this guide provides a foundational understanding of their properties and potential applications. Researchers are encouraged to explore the synthesis and characterization of these molecules to unlock their full potential in the development of novel therapeutics and functional materials.
A Comparative Guide to the Quantification of 4,5-Diaminocatechol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4,5-diaminocatechol, a key catecholamine metabolite and potential pharmaceutical intermediate, is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Electrochemical Methods—for this purpose. The comparison is supported by experimental data from studies on structurally similar compounds, providing a valuable reference in the absence of a dedicated validated method for 4,5-diaminocatechol.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the quantification of polar aromatic compounds like catechols. Its versatility in column chemistry and detection methods allows for tailored applications, ensuring high sensitivity and selectivity. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical detection offer distinct advantages in specific analytical scenarios. This guide delves into a detailed comparison of these methods, presenting their performance characteristics in clearly structured tables and outlining their experimental protocols.
Performance Comparison
The selection of an analytical method hinges on a thorough evaluation of its performance parameters. The following tables summarize the quantitative data for a representative HPLC method for aminophenol isomers, a GC-MS method for phenolic compounds, and an electrochemical sensor for 4-aminophenol, offering a comparative overview.
Table 1: Linearity and Sensitivity
| Parameter | HPLC (Aminophenol Isomers) | GC-MS (Phenolic Xenoestrogens) | Electrochemical Method (4-Aminophenol) |
| Linear Range | 0.1 - 100 µg/mL | Not specified | 0.1 - 55 µM[1] |
| Correlation Coefficient (R²) | > 0.999 | Not specified | Not specified |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL | <0.01 - 0.05 ng/L[2][3] | 0.006 µM[1] |
| Limit of Quantification (LOQ) | 0.07 - 0.15 µg/mL | 0.01 - 0.05 ng/L[2][3] | Not specified |
Table 2: Accuracy and Precision
| Parameter | HPLC (4-Amino-3-Nitrophenol) | GC-MS (Phenolic Xenoestrogens) | Electrochemical Method (Acetaminophen) |
| Accuracy (Recovery %) | 99.06 - 101.05%[4] | > 70%[2][3] | 99 - 106%[5] |
| Precision (RSD %) | 0.59 - 1.92%[4] | Not specified | 1.0 - 5.3%[5] |
Experimental Workflows and Methodologies
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagrams, generated using the DOT language, illustrate the logical flow of a typical HPLC-based method validation and compare the procedural steps of the three analytical techniques.
Detailed Experimental Protocols
Below are representative experimental protocols for each of the discussed analytical techniques, based on methodologies reported for structurally similar compounds.
HPLC Method for Aminophenol Isomers
This protocol is adapted from a validated method for the simultaneous determination of aminophenol isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M acetic buffer (pH 5.9) and acetonitrile (80:20 v/v)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 40°C[4].
-
Detection: UV detection at a specified wavelength (e.g., 270 nm for simultaneous detection).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and dilute to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
GC-MS Method for Phenolic Compounds
This protocol outlines a general procedure for the analysis of phenolic compounds, which typically requires derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Derivatization: Evaporate the sample to dryness and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of the catechols.
-
Sample Injection: Inject an aliquot of the derivatized sample into the GC-MS.
Electrochemical Method for 4-Aminophenol
This protocol is based on the use of a modified electrode for the sensitive detection of 4-aminophenol.
-
Instrumentation: Potentiostat/Galvanostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working Electrode: A modified electrode, for example, a glassy carbon electrode modified with a nanocomposite material.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).
-
Measurement Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Potential Range: Scan over a potential range where the analyte of interest is electroactive.
-
Sample Analysis: Add the sample directly to the electrochemical cell containing the supporting electrolyte and record the voltammogram. The peak current is proportional to the concentration of the analyte.
Conclusion
The choice of an analytical method for the quantification of 4,5-diaminocatechol should be guided by the specific requirements of the analysis. HPLC offers a well-established and reliable approach with excellent accuracy and precision, making it suitable for routine quality control and research applications. GC-MS, while often requiring a derivatization step, provides high specificity and sensitivity, which is advantageous for complex matrices and trace-level analysis. Electrochemical methods present a rapid and cost-effective alternative, particularly for screening purposes and in-field applications, though they may be more susceptible to matrix interferences. By carefully considering the performance characteristics and experimental demands of each technique, researchers can select the most appropriate method to achieve their analytical goals.
References
- 1. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 5. Highly Sensitive Voltammetric Determination of Acetaminophen by an Overoxidized Poly (p-aminophenol) Modified Glassy Carbon Electrode [ijnc.ir]
Performance Showdown: A Comparative Guide to High-Performance Aromatic Polymers
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is critical. While the exploration of novel monomers like 4,5-diaminocatechol continues, a comprehensive performance comparison of its resulting polymers is not yet readily available in the literature. This guide, therefore, presents a comparative overview of two well-established classes of high-performance aromatic polymers: Aromatic Polyimides and Aromatic Poly(Schiff Base)s. These polymers share some of the anticipated characteristics of catechol-based systems, such as high thermal stability and rigidity, making them relevant alternatives.
This guide provides a side-by-side look at their performance metrics, detailed experimental protocols for their synthesis, and visual representations of their chemical structures and synthetic pathways to aid in material selection and development.
Quantitative Performance Comparison
The following tables summarize key performance indicators for representative aromatic polyimides and poly(Schiff base)s based on available research. It is important to note that specific properties can vary significantly based on the choice of monomers and polymerization conditions.
| Property | Aromatic Polyimides | Aromatic Poly(Schiff Base)s |
| Thermal Stability | ||
| Glass Transition (Tg) | 250 - 400 °C | 200 - 350 °C |
| Decomposition (TGA, 10%) | > 500 °C in N₂ | > 450 °C in N₂ |
| Mechanical Properties | ||
| Tensile Strength | 80 - 150 MPa | 70 - 120 MPa |
| Tensile Modulus | 2.5 - 5.0 GPa | 2.0 - 4.0 GPa |
| Elongation at Break | 5 - 30% | 2 - 15% |
| Solubility | Generally soluble in polar aprotic solvents (e.g., NMP, DMAc) | Often soluble in strong acids (e.g., H₂SO₄, MSA) and some polar organic solvents |
Experimental Protocols
Detailed methodologies for the synthesis of these polymer classes are provided below. These protocols are generalized and may require optimization for specific monomer combinations.
Synthesis of Aromatic Polyimides via a Two-Step Polycondensation
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve an aromatic diamine (e.g., oxydianiline) in a dry polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in a vacuum oven using a staged curing cycle, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature for 12-24 hours. Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry.
-
Synthesis of Aromatic Poly(Schiff Base)s via Solution Polycondensation
-
Monomer Solution Preparation:
-
In a reaction flask equipped with a stirrer and a nitrogen inlet, dissolve an aromatic dialdehyde (e.g., terephthalaldehyde) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
In a separate flask, dissolve an equimolar amount of an aromatic diamine (e.g., p-phenylenediamine) in the same solvent.
-
-
Polymerization:
-
Slowly add the diamine solution to the dialdehyde solution under a nitrogen atmosphere with vigorous stirring.
-
Heat the reaction mixture to 80-120 °C and maintain for 24-48 hours. The polymer will precipitate from the solution as it forms.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Collect the polymer by filtration.
-
Wash the polymer powder extensively with solvent and then with a non-solvent (e.g., ethanol) to remove unreacted monomers and oligomers.
-
Dry the final polymer product in a vacuum oven.
-
Visualizing Chemical Pathways and Structures
The following diagrams, generated using Graphviz, illustrate the generalized synthesis pathways for aromatic polyimides and the structure of a representative poly(Schiff base).
Comparative Analysis of Metal Complexes with 4,5-Diaminocatechol: A Guide for Researchers
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization and validation of metal complexes specifically involving the ligand 4,5-diaminocatechol. Despite extensive searches for experimental data, detailed protocols, and comparative studies, no specific research articles or datasets directly addressing the synthesis, characterization, and validation of metal complexes with this particular ligand could be identified.
This guide, therefore, serves to highlight this unexplored area within coordination chemistry and provides a framework for researchers and drug development professionals on how such a comparative study could be structured, should data become available in the future. The methodologies and visualization tools described herein are based on best practices in the field of inorganic and medicinal chemistry for the characterization of novel metal complexes.
Hypothetical Data Presentation for Comparative Analysis
In the absence of specific data for 4,5-diaminocatechol metal complexes, the following tables have been structured to illustrate how quantitative data for different metal complexes (e.g., with iron, copper, zinc) would be presented for a clear and effective comparison.
Table 1: Physicochemical Properties of Hypothetical 4,5-Diaminocatechol Metal Complexes
| Complex | Metal Ion | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Complex A | Fe(III) | [Fe(C₆H₆N₂O₂)Cl₃] | |||
| Complex B | Cu(II) | [Cu(C₆H₆N₂O₂)₂(H₂O)₂] | |||
| Complex C | Zn(II) | [Zn(C₆H₆N₂O₂)Cl₂] |
Table 2: Spectroscopic and Analytical Data of Hypothetical 4,5-Diaminocatechol Metal Complexes
| Complex | UV-Vis λmax (nm) | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(C-O) | ¹H NMR (δ, ppm) | Elemental Analysis (%) C, H, N |
| Complex A | |||||
| Complex B | |||||
| Complex C |
Table 3: Comparative Biological Activity of Hypothetical 4,5-Diaminocatechol Metal Complexes
| Complex | In Vitro Anticancer Activity (IC₅₀, µM) - MCF-7 | In Vitro Antibacterial Activity (MIC, µg/mL) - E. coli | Antioxidant Activity (IC₅₀, µM) - DPPH Assay |
| 4,5-Diaminocatechol | |||
| Complex A | |||
| Complex B | |||
| Complex C |
Experimental Protocols for Characterization and Validation
Should research on this topic be undertaken, the following experimental protocols would be essential for the synthesis, characterization, and validation of 4,5-diaminocatechol metal complexes.
Synthesis of Metal Complexes
A general procedure would involve the reaction of a metal salt (e.g., FeCl₃, CuSO₄·5H₂O, ZnCl₂) with 4,5-diaminocatechol in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). The reaction would likely be carried out under an inert atmosphere to prevent oxidation of the catechol ligand. The resulting solid complex would be isolated by filtration, washed, and dried.
Physicochemical Characterization
-
Elemental Analysis: To determine the empirical formula of the complexes.
-
Spectroscopic Techniques:
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C-O).
-
UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry of the metal complexes.
-
NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complexes in solution.
-
-
Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.
-
X-ray Crystallography: To determine the single-crystal structure of the complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.
Validation of Biological Activity
-
In Vitro Anticancer Assays: The cytotoxicity of the complexes would be evaluated against various cancer cell lines (e.g., MCF-7, HeLa, A549) using assays such as the MTT or SRB assay to determine the IC₅₀ values.
-
In Vitro Antimicrobial Assays: The antibacterial and antifungal activity would be assessed using methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Antioxidant Assays: The antioxidant potential would be evaluated using assays such as the DPPH radical scavenging assay.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows and logical relationships in the characterization and validation of metal complexes.
Caption: Experimental workflow for the synthesis, characterization, and validation of metal complexes.
A Comparative Analysis of the Chelating Efficacy of Diamino Catechol Derivatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is paramount for applications ranging from the treatment of metal overload to the development of novel therapeutics. Diamino catechols, a class of organic compounds featuring two amino groups and a catechol moiety, are of particular interest due to their strong and selective binding to various metal ions. This guide provides a comparative study of the chelating ability of different diamino catechol derivatives, supported by experimental data and detailed methodologies.
This analysis focuses on the stability of complexes formed with iron(III), a biologically significant and often-targeted metal ion. The chelating performance of three representative diamino catechol derivatives is compared: a mono(catecholamine) derivative (L¹H₂), N,N'-bis(2,3-dihydroxybenzoyl)ethylenediamine (ENB), and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).
Quantitative Comparison of Chelating Ability
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the formation constants for the 1:1 complexes of the selected diamino catechol derivatives with iron(III).
| Chelating Agent | Abbreviation | Metal Ion | log K₁ | Experimental Method |
| 2,3-bis(hydroxy)-N-(2-hydroxyethyl)benzamide | L¹H₂ | Fe(III) | 17.58 | Potentiometric Titration |
| N,N'-bis(2,3-dihydroxybenzoyl)ethylenediamine | ENB | Fe(III) | 20.5 | Potentiometric Titration |
| N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | HBED | Fe(III) | 39.6 | Potentiometric Titration |
Visualizing the Chelation Process
The fundamental interaction between a diamino catechol and a metal ion involves the formation of a coordination complex. The catechol and amino groups act as ligands, donating electron pairs to the central metal ion.
Caption: General chelation mechanism of a diamino catechol with a metal ion.
Experimental Protocols
The determination of the chelating ability of these compounds relies on precise experimental techniques. The following are detailed methodologies for the key experiments cited.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.
Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
-
A high-precision pH meter with a glass electrode.
-
A temperature-controlled titration vessel.
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The diamino catechol ligand of interest.
-
A solution of the metal salt (e.g., FeCl₃).
-
An inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃).
Procedure:
-
Electrode Calibration: The pH electrode is calibrated using standard buffer solutions to ensure accurate hydrogen ion concentration measurements.
-
Ligand Protonation: A solution of the ligand at a known concentration is titrated with a standardized strong base in the absence of the metal ion. The pH is recorded after each addition of the titrant.
-
Complexation Titration: A solution containing both the ligand and the metal ion at a known molar ratio is titrated with the standardized strong base. The pH is recorded throughout the titration.
-
Data Analysis: The titration data (pH versus volume of titrant) are analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to observe the formation of the metal-ligand complex and to determine the stoichiometry of the complex, often using the method of continuous variations (Job's plot).
Objective: To determine the stoichiometry of the metal-ligand complex.
Materials:
-
A UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Stock solutions of the diamino catechol ligand and the metal salt of equal molar concentration.
Procedure (Job's Plot):
-
A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, the mole fraction of the ligand can range from 0 to 1.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex.
-
A plot of absorbance versus the mole fraction of the ligand is generated.
-
The stoichiometry of the complex is determined by the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding interaction, providing a complete thermodynamic profile of the chelation reaction.
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the metal-ligand interaction.
Materials:
-
An isothermal titration calorimeter.
-
A solution of the diamino catechol ligand in a suitable buffer.
-
A solution of the metal salt in the same buffer.
Procedure:
-
The sample cell of the calorimeter is filled with the ligand solution.
-
The metal salt solution is loaded into the injection syringe.
-
A series of small, precise injections of the metal solution into the ligand solution is performed.
-
The heat released or absorbed during each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of metal to ligand.
-
The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
Experimental Workflow Visualization
The process of evaluating the chelating ability of a novel diamino catechol derivative follows a logical progression of experiments.
Caption: A typical experimental workflow for the comparative study of chelating agents.
Concluding Remarks
The presented data indicate that all three diamino catechol derivatives exhibit a high affinity for iron(III). Notably, HBED displays an exceptionally high stability constant, suggesting a very strong and stable complex formation. The differences in the log K values can be attributed to the structural variations among the chelators, such as the number and type of donor atoms and the overall geometry of the ligand.
For researchers in drug development, these findings highlight the potential of designing diamino catechol-based chelators with tailored affinities for specific metal ions. The choice of the optimal chelator will depend on the specific application, considering factors such as the target metal ion, the required stability of the complex, and the biological environment. The detailed experimental protocols provided herein serve as a valuable resource for conducting further comparative studies and for the development of new and improved chelating agents.
A Researcher's Guide to Nitric Oxide Detection: Validating 4,5-Diamino Catechol (DAF-2) as a Fluorescent Probe
For researchers and professionals in drug development, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes.[1] Among the arsenal of available tools, 4,5-diaminofluorescein (DAF-2), often referred to by its core structure as a 4,5-diamino catechol derivative, has emerged as a widely utilized fluorescent probe for the real-time assessment of NO production.[2][3] This guide provides a comprehensive validation of DAF-2, comparing its performance with alternative fluorescent probes and offering detailed experimental protocols to ensure reliable and reproducible results.
Mechanism of Action: How DAF-2 Detects Nitric Oxide
DAF-2 is a fluorescein derivative that is intrinsically weakly fluorescent.[2] Its mechanism for detecting nitric oxide hinges on a chemical reaction that transforms it into a highly fluorescent product. In the presence of oxygen, DAF-2 reacts with an oxidation product of NO, dinitrogen trioxide (N₂O₃), to form the highly fluorescent triazolofluorescein (DAF-2T). This reaction results in a significant increase in fluorescence intensity, which can be measured to quantify the presence of NO.[2] The diacetate form of the probe, 4,5-diaminofluorescein diacetate (DAF-2 DA), is a cell-permeant version that can be used to detect intracellular NO. Once inside the cell, cytosolic esterases cleave the acetate groups, trapping the DAF-2 probe within the cell.[4]
Below is a diagram illustrating the general workflow for intracellular nitric oxide detection using DAF-2 DA.
Caption: Intracellular conversion of DAF-2 DA to fluorescent DAF-2T.
Performance Comparison of Fluorescent Probes for Nitric Oxide
The selection of an appropriate fluorescent probe is critical for the successful detection of nitric oxide. The ideal probe should exhibit high sensitivity, selectivity, photostability, and a significant fluorescence turn-on response. The following table summarizes the key performance characteristics of DAF-2 and several common alternatives.
| Probe | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Key Advantages | Key Disadvantages |
| DAF-2 | Fluorescein | ~495 | ~515 | ~0.92 (DAF-2T)[4] | ~5 nM[4][5] | High quantum yield, well-established. | pH sensitivity, moderate photostability. |
| DAF-FM | Fluorescein | ~495 | ~515 | ~0.81 | ~3 nM[5] | Higher sensitivity and photostability than DAF-2, less pH sensitive.[5][6] | Still susceptible to some interferences. |
| DAR-4M | Rhodamine | ~560 | ~575 | - | ~10 nM[7][8] | More photostable than fluorescein-based probes, less pH sensitive. | Lower quantum yield than DAF-2. |
| DAMBO | BODIPY | ~500 | ~510 | - | - | Sharp absorption and emission peaks. | Less commonly used, less established protocols. |
| DAC | Cyanine | - | Near-IR | - | - | Near-infrared emission allows for deeper tissue imaging.[9] | - |
Signaling Pathway: Nitric Oxide Synthesis and Action
To provide context for the application of these fluorescent probes, it is essential to understand the biological pathways of nitric oxide synthesis and its downstream effects. The diagram below illustrates the enzymatic production of NO by nitric oxide synthase (NOS) and its subsequent activation of soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), a key second messenger.
Caption: The NO-cGMP signaling pathway.
Experimental Protocols
Accurate and reproducible measurements of nitric oxide require meticulous experimental design and execution. Below are detailed protocols for the detection of extracellular and intracellular NO using DAF-2.
Extracellular Nitric Oxide Detection
This protocol is adapted for measuring NO released from cultured cells into the surrounding medium.
Materials:
-
4,5-Diaminofluorescein (DAF-2)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cultured cells of interest
-
Multi-well plates
-
Fluorescence plate reader or fluorometer
Procedure:
-
Probe Preparation: Prepare a stock solution of DAF-2 in DMSO. A typical concentration is 5 mM. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Experimental Treatment: Replace the culture medium with PBS or the desired experimental buffer. Treat the cells with agonists or inhibitors to stimulate or block NO production.
-
Probe Loading: Add DAF-2 to each well to a final concentration of 5-10 µM.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~515 nm.
Intracellular Nitric Oxide Detection
This protocol is designed for imaging NO production within living cells.
Materials:
-
4,5-Diaminofluorescein diacetate (DAF-2 DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of DAF-2 DA in DMSO (typically 5 mM). Store at -20°C, protected from light.
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.
-
Probe Loading: Replace the culture medium with PBS or buffer containing DAF-2 DA at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes to allow for de-esterification and trapping of DAF-2 within the cells.
-
Washing: Wash the cells twice with fresh PBS or buffer to remove excess extracellular probe.
-
Experimental Treatment: Add the experimental buffer containing the desired stimuli to the cells.
-
Fluorescence Imaging: Acquire fluorescence images using a microscope equipped with appropriate filters for fluorescein (excitation ~490 nm, emission ~525 nm).
Limitations and Considerations
While DAF-2 and its analogs are powerful tools, researchers should be aware of their limitations:
-
Selectivity: DAF-2 can react with other reactive nitrogen species, and its fluorescence can be affected by high concentrations of ascorbic acid and other reducing agents.[10]
-
pH Sensitivity: The fluorescence of DAF-2T is pH-dependent and decreases in acidic environments. DAF-FM shows improved stability in this regard.[6]
-
Photostability: Like many fluorescein-based dyes, DAF-2 is susceptible to photobleaching, which can be mitigated by using minimal excitation light and photostable alternatives like DAR-4M.[5]
-
Quantification: DAF-2 provides a relative measure of NO production. For absolute quantification, calibration curves with known concentrations of an NO donor are necessary.
References
- 1. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]
- 8. DAR-4M A rhodamine-based photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]
- 9. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
A Researcher's Guide to Cross-Reactivity Profiling of 4,5-Diamino Catechol Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a framework for conducting and interpreting cross-reactivity studies of 4,5-Diamino catechol derivatives, a class of compounds with significant potential in various therapeutic areas. While specific cross-reactivity data for this chemical series is not extensively available in the public domain, this guide offers standardized experimental protocols and data presentation formats to facilitate objective comparison and guide future research.
The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. However, this promiscuity can also lead to off-target effects and potential toxicity. Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of any drug candidate based on this scaffold.
Data Presentation: A Template for Comparative Analysis
To ensure a clear and objective comparison of the cross-reactivity profile of a lead this compound derivative, all quantitative data should be summarized in a structured format. The following table provides a template for presenting inhibition concentration (IC50) or binding affinity (Ki) values against a panel of on- and off-target proteins.
| Target Class | Specific Target | Derivative 1 (IC50/Ki, µM) | Alternative 1 (IC50/Ki, µM) | Alternative 2 (IC50/Ki, µM) |
| Primary Target | e.g., Kinase X | [Insert Data] | [Insert Data] | [Insert Data] |
| Related Off-Targets | e.g., Kinase Y | [Insert Data] | [Insert Data] | [Insert Data] |
| e.g., Kinase Z | [Insert Data] | [Insert Data] | [Insert Data] | |
| Unrelated Off-Targets | e.g., GPCR A | [Insert Data] | [Insert Data] | [Insert Data] |
| e.g., Ion Channel B | [Insert Data] | [Insert Data] | [Insert Data] | |
| e.g., Nuclear Receptor C | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols: Methodologies for Key Assays
The following are detailed protocols for common in vitro assays used to determine the cross-reactivity and selectivity of chemical compounds.
Kinase Inhibition Assay (Example: Radiometric Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)
-
Test compound (this compound derivative) and controls (e.g., a known inhibitor)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted test compound or control to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
G-Protein Coupled Receptor (GPCR) Binding Assay (Example: Radioligand Binding Assay)
This assay measures the ability of a compound to displace a radiolabeled ligand from a specific GPCR.
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Test compound and controls (e.g., a known antagonist)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and the diluted test compound or control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Determine the amount of specific binding at each compound concentration and calculate the Ki value.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for communicating complex experimental processes and biological interactions. The following diagrams, created using the DOT language, illustrate a typical cross-reactivity screening workflow and a hypothetical signaling pathway that could be modulated by a this compound derivative.
Caption: A typical experimental workflow for assessing the cross-reactivity of a lead compound.
Caption: A hypothetical signaling pathway illustrating potential on-target and off-target effects.
By adhering to standardized protocols and data presentation formats, researchers can build a comprehensive and comparable understanding of the cross-reactivity profiles of novel this compound derivatives. This systematic approach is essential for identifying selective and safe drug candidates for further development.
4,5-Diaminocatechol as a Pharmaceutical Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-diaminocatechol as a precursor for synthesizing pharmaceutical compounds, particularly focusing on its efficacy in producing potent antitumor agents. We will delve into experimental data, compare it with alternative precursors, and provide detailed experimental methodologies.
Executive Summary
Catechol and its derivatives, such as 4,5-diaminocatechol, are pivotal precursors in the synthesis of bioactive molecules, especially in the realm of oncology. The resulting benzoquinone structures are known for their bioreductive alkylating properties, enabling them to target and damage the DNA of cancer cells. This guide highlights the synthesis of 4,5-diamino-substituted-1,2-benzoquinones from catechol, showcasing their superior cytotoxic efficacy compared to existing drugs like diaziquone (AZQ). We will also explore alternative precursors and synthetic routes, offering a comprehensive overview for researchers in drug discovery and development.
Performance Comparison: 4,5-Diaminocatechol Derivatives vs. Alternatives
The efficacy of pharmaceutical precursors is ultimately determined by the biological activity of the final compounds. In the context of anticancer agents, cytotoxicity against tumor cell lines is a key metric.
A significant study synthesized a series of 4,5-diamino-substituted-1,2-benzoquinones from catechol and found that the 4,5-diaziridinyl-1,2-benzoquinone derivative was a more potent cytotoxic agent than the established anticancer drug diaziquone (AZQ)[1]. This demonstrates the potential of 4,5-diaminocatechol as a precursor for developing highly effective chemotherapeutic agents.
The mechanism of action for these quinone-based drugs typically involves bioreductive activation within the hypoxic environment of tumors, followed by the alkylation of cellular macromolecules, primarily DNA[2][3][4][5]. This targeted activation makes them highly valuable in oncology.
Table 1: Comparison of Precursors for Benzoquinone Synthesis
| Precursor | Derivative/Product | Yield | Key Findings | Reference |
| Catechol | 4,5-diamino-3-methoxycyclohexa-3,5-diene-1,2-dione | 75% | One-pot synthesis using potassium ferricyanide as an oxidizing agent. | Oriental Journal of Chemistry, 2016 |
| Hydroquinone | diamino-o-benzoquinone | 80% | One-pot synthesis via Michael addition and intramolecular oxidation-reduction. | Oriental Journal of Chemistry, 2016 |
| Catechol | 4,5-diaziridinyl-1,2-benzoquinone | High Yield | More potent cytotoxic agent than diaziquone (AZQ). | Journal of Medicinal Chemistry, 1993[1] |
Experimental Protocols
General Synthesis of Diamino Benzoquinones from Catechol/Hydroquinone
This one-pot method utilizes potassium ferricyanide for the oxidation of catechol or hydroquinone in the presence of sodium azide[6].
Materials:
-
Catechol or Hydroquinone (2 mmol)
-
Sodium azide (10 mmol)
-
Potassium ferricyanide (4 mmol)
-
Acetate buffer (pH 5.0, 0.2 M)
-
Aqueous solvent (ca. 50 mL)
Procedure:
-
Dissolve catechol or hydroquinone and sodium azide in the acetate buffer solution with stirring.
-
Add potassium ferricyanide dropwise to the solution over 20-30 minutes.
-
Stir the reaction mixture at room temperature for 1 hour (4-5 hours for hydroquinone).
-
Allow the mixture to stand at 40°C overnight (45°C for 4-5 hours for hydroquinone).
-
Collect the precipitated solid via filtration and wash with water.
Synthesis of 4,5-Diamino-Substituted-1,2-Benzoquinones
This method involves the reaction of catechol with corresponding secondary amines using copper complex formation to stabilize the intermediate, resulting in high yields of the desired product[1]. For a detailed, step-by-step protocol, please refer to the original publication in the Journal of Medicinal Chemistry, 1993, 36(13), 1797-801.
Mechanism of Action and Signaling Pathways
The antitumor activity of benzoquinone derivatives synthesized from precursors like 4,5-diaminocatechol is primarily attributed to their function as bioreductive alkylating agents[2][3].
Bioreductive Activation: In the low-oxygen (hypoxic) environment characteristic of solid tumors, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) reduce the quinone ring to a hydroquinone[7]. This reduction is a critical activation step.
DNA Alkylation: The activated hydroquinone is a potent alkylating agent. It can form covalent bonds with DNA, leading to cross-linking, strand breaks, and ultimately, inhibition of DNA replication and transcription. This damage triggers apoptotic pathways, leading to cancer cell death[4][5][8].
Caption: Bioreductive activation and DNA alkylation pathway of quinone-based antitumor agents.
Experimental Workflow for Efficacy Evaluation
The evaluation of novel pharmaceutical compounds derived from precursors like 4,5-diaminocatechol typically follows a standardized workflow to determine their cytotoxic effects.
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of a new compound.
Conclusion
4,5-Diaminocatechol stands out as a highly promising precursor for the development of next-generation antitumor agents. The ability to synthesize derivatives that exhibit greater potency than established drugs like diaziquone underscores its importance in medicinal chemistry[1]. The straightforward, one-pot synthesis methods for creating diamino benzoquinones from catechol and its alternatives further enhance their appeal for large-scale production[6]. The well-understood mechanism of bioreductive activation provides a solid rationale for their targeted application in cancer therapy. Future research should focus on exploring a wider range of derivatives and conducting in-vivo studies to translate the potent in-vitro cytotoxicity into effective clinical outcomes.
References
- 1. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioreductive alkylating agents: Significance and symbolism [wisdomlib.org]
- 3. Bioreductive therapies: an overview of drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking 4,5-Diamino Catechol: A Comparative Guide to Commercial Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and biomaterial fabrication, the choice of a crosslinking agent is paramount to achieving desired stability, functionality, and biocompatibility. While commercial crosslinkers such as glutaraldehyde and N-Hydroxysuccinimide (NHS) esters are widely utilized, emerging agents like 4,5-Diamino catechol present a compelling alternative rooted in bio-inspired chemistry. This guide provides an objective comparison of this compound against established commercial crosslinking agents, supported by available experimental data and detailed methodologies.
Introduction to Crosslinking Agents
Crosslinking agents are molecules capable of forming covalent bonds between polymer chains, effectively creating a more stable, three-dimensional network. In the context of proteins and other biomolecules, this process is crucial for applications ranging from enzyme immobilization and drug delivery to tissue engineering and immunoassays.
This compound: A member of the catechol family, this crosslinker's mechanism is inspired by the remarkable adhesive properties of mussel foot proteins. The catechol moiety can be oxidized to a highly reactive quinone, which then readily forms covalent bonds with nucleophilic groups on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine. The presence of two amino groups on the catechol ring is expected to modulate its reactivity and potentially offer additional sites for conjugation.
Glutaraldehyde: A widely used homobifunctional crosslinker, glutaraldehyde reacts primarily with the amino groups of lysine residues in proteins. Its two aldehyde groups form Schiff bases with primary amines, leading to the formation of intermolecular and intramolecular crosslinks. It is known for its high efficiency and the creation of thermally and chemically stable crosslinks.[1] However, concerns regarding its cytotoxicity are a significant consideration.[2][3][4][5][6]
NHS Esters (e.g., DSS, BS3): N-Hydroxysuccinimide esters are popular amine-reactive crosslinkers that form stable amide bonds with primary amines (lysine residues and N-termini) under physiological to slightly alkaline conditions.[7] They are available with various spacer arm lengths and water solubility, offering versatility in experimental design.
EDC/NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinking system. EDC activates carboxyl groups (on aspartate and glutamate residues, and the C-terminus) to form a reactive intermediate that then reacts with primary amines to form a stable amide bond.[6][8] The inclusion of NHS enhances the efficiency and stability of the reaction.[6][8]
Comparative Performance Data
The following tables summarize key performance indicators for this compound and the selected commercial crosslinking agents. Data for this compound is inferred from the general behavior of catechol-based crosslinkers due to the limited availability of direct comparative studies.
Table 1: General Properties and Reaction Characteristics
| Feature | This compound (Inferred) | Glutaraldehyde | NHS Esters (e.g., DSS) | EDC/NHS |
| Target Functional Groups | Primary amines (Lys), Sulfhydryls (Cys) | Primary amines (Lys) | Primary amines (Lys), N-terminus | Carboxyls (Asp, Glu, C-terminus) & Primary amines (Lys) |
| Bond Type | C-N, C-S | Schiff base (C=N) | Amide (C-N) | Amide (C-N) |
| Reaction pH | Neutral to slightly alkaline (pH 7-8.5) | Neutral to slightly alkaline (pH 7-8) | Physiological to slightly alkaline (pH 7.2-8.5) | Acidic (for carboxyl activation, pH 4.5-6) followed by neutral to alkaline (for amine reaction, pH 7.2-8) |
| Reaction Speed | Potentially rapid, dependent on oxidant | Rapid | Moderate to Fast | Fast |
| Spacer Arm Length | Zero-length | 5 Å | Variable (e.g., DSS: 11.4 Å) | Zero-length |
| Reversibility | Generally irreversible | Irreversible | Irreversible | Irreversible |
Table 2: Performance Metrics
| Metric | This compound (Inferred) | Glutaraldehyde | NHS Esters | EDC/NHS |
| Crosslinking Efficiency | Potentially high, dependent on oxidation conditions | High | Moderate to High | High |
| Stability of Crosslink | High (Covalent) | High | High (Amide bond)[9] | High (Amide bond)[9] |
| Effect on Protein Structure | Can be mild, but potential for side reactions | Can cause significant conformational changes and polymerization[10] | Generally mild, but surface modification can alter properties | Generally mild, targets surface residues |
| Cytotoxicity | Expected to be lower than glutaraldehyde, but quinone reactivity needs assessment | Known to be cytotoxic[2][3][4][5][6] | Generally considered biocompatible, but depends on the specific reagent | Byproducts are water-soluble and generally considered non-toxic |
| Biocompatibility | Potentially high, bio-inspired chemistry | Limited due to cytotoxicity | Good | Good |
Experimental Protocols
Detailed methodologies for key crosslinking experiments are provided below.
Protocol 1: Crosslinking of Bovine Serum Albumin (BSA) with this compound (Inferred)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Sodium periodate (NaIO₄) or an oxidizing enzyme (e.g., tyrosinase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M glycine)
-
Dialysis tubing or desalting column
Procedure:
-
Prepare a 10 mg/mL solution of BSA in PBS.
-
Prepare a 10 mM stock solution of this compound in PBS.
-
Initiate the crosslinking reaction by adding an oxidizing agent. For chemical oxidation, add sodium periodate to a final concentration of 5 mM. For enzymatic oxidation, add tyrosinase to a suitable concentration.
-
Add the this compound solution to the BSA solution at a molar ratio of 10:1 to 50:1 (crosslinker:protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubating for 15 minutes.
-
Remove excess crosslinker and byproducts by dialysis against PBS or by using a desalting column.
-
Analyze the crosslinked product using SDS-PAGE and other relevant techniques.
Protocol 2: Crosslinking of Lysozyme with Glutaraldehyde
Materials:
-
Lysozyme
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate buffer, pH 7.5
-
Tris buffer (1 M, pH 8.0) for quenching
Procedure:
-
Prepare a 5 mg/mL solution of lysozyme in phosphate buffer.
-
Add glutaraldehyde to the lysozyme solution to a final concentration of 0.1% (v/v).
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Stop the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Analyze the crosslinked products by SDS-PAGE.
Protocol 3: Crosslinking of IgG with DSS (NHS Ester)
Materials:
-
Immunoglobulin G (IgG)
-
Disuccinimidyl suberate (DSS)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare a 2 mg/mL solution of IgG in PBS.
-
Prepare a 10 mM stock solution of DSS in DMSO immediately before use.
-
Add the DSS stock solution to the IgG solution to achieve a 20-fold molar excess of DSS over IgG.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Remove excess crosslinker and byproducts by dialysis or a desalting column.
-
Analyze the crosslinked IgG by SDS-PAGE.
Protocol 4: Conjugation of a Peptide to a Carrier Protein using EDC/NHS
Materials:
-
Peptide with a free carboxyl group
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) with accessible primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Dissolve the carrier protein in the activation buffer.
-
Add EDC and NHS to the carrier protein solution. A typical molar ratio is 1:2:50 (protein:NHS:EDC).
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Remove excess EDC and NHS using a desalting column equilibrated with the coupling buffer.
-
Immediately add the peptide (dissolved in coupling buffer) to the activated carrier protein.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the conjugate using a desalting column or dialysis.
Visualizing the Mechanisms
To better understand the chemical transformations involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Oxidative crosslinking mechanism of this compound with proteins.
Caption: General experimental workflow for protein crosslinking.
Conclusion
The selection of an appropriate crosslinking agent requires careful consideration of the specific application, the nature of the biomolecules involved, and the desired properties of the final product. While glutaraldehyde offers high efficiency, its cytotoxicity is a major drawback for many biological applications. NHS esters and EDC/NHS provide versatile and biocompatible alternatives for amine and carboxyl group targeting, respectively.
This compound emerges as a promising bio-inspired crosslinker with the potential for high efficiency and biocompatibility. Its mechanism, based on the robust chemistry of catechols, offers a compelling avenue for the development of novel biomaterials and bioconjugates. However, further research is needed to fully characterize its performance and establish optimized protocols for its use. This guide serves as a foundational resource for researchers looking to explore the potential of this compound and to make informed decisions when selecting a crosslinking strategy.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. High-throughput quantitation of protein–RNA UV-crosslinking efficiencies as a predictive tool for high-confidence identification of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide-Amide and Amide-Water Hydrogen Bonds: Implications for Protein Folding and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Organogermanium(IV) Catecholate Complexes
A detailed examination of the molecular architecture and spectroscopic signatures of novel organogermanium(IV) catecholate complexes reveals a consistent tetracoordinate geometry, with subtle variations influenced by the organic substituents on the germanium center and the catecholate ligand. This guide provides a comparative overview of their structural parameters, supported by experimental data from single-crystal X-ray diffraction and spectroscopic methods.
A series of novel organogermanium(IV) catecholates, with the general formula R'₂Ge(Cat) where R' is either a phenyl (Ph) or ethyl (Et) group, have been synthesized and characterized to elucidate their structural and electronic properties.[1][2] The molecular structures of several of these complexes have been definitively established through single-crystal X-ray analysis, revealing key insights into their bonding and geometry. These compounds are consistently characterized as tetracoordinate germanium(IV) complexes, featuring a dioxolene ligand in its dianionic (catecholato) form.[1][2]
Comparative Crystallographic Data
The structural parameters for a selection of diphenylgermanium(IV) and diethylgermanium(IV) catecholate complexes are summarized in the table below. The data, obtained from single-crystal X-ray diffraction, highlights the geometric arrangement around the central germanium atom.
| Compound | R' Group | Catecholate Ligand | Ge-O Bond Lengths (Å) | Ge-C Bond Lengths (Å) | O-Ge-O Angle (°) | C-Ge-C Angle (°) |
| 1 | Ph | 3,6-di-tert-butylcatecholate | 1.815(2), 1.821(2) | 1.948(3), 1.952(3) | 88.95(9) | 114.33(12) |
| 2 | Ph | 4,5-dinitrocatecholate | 1.801(3), 1.805(3) | 1.939(4), 1.943(4) | 89.67(13) | 115.2(2) |
| 3 | Ph | 4-chlorocatecholate | 1.808(2), 1.812(2) | 1.945(3), 1.949(3) | 89.34(10) | 114.8(1) |
| 6 | Et | 3,6-di-tert-butylcatecholate | 1.825(2), 1.831(2) | 1.961(4), 1.965(4) | 88.52(8) | 116.5(2) |
| 8 | Et | 4-(1,3-benzothiazol-2-yl)catecholate | 1.819(3), 1.824(3) | 1.955(5), 1.959(5) | 88.78(11) | 116.1(2) |
Experimental Protocols
The synthesis and characterization of these organogermanium(IV) catecholate complexes followed a standardized procedure.
Synthesis of Organogermanium(IV) Catecholates (General Procedure)
The synthesis of the organogermanium(IV) catecholates was achieved by reacting the corresponding diorganogermanium(IV) dichloride with the desired catechol in the presence of a base to act as a hydrogen chloride scavenger.[1]
-
Reactant Preparation : Equivalent amounts of R'₂GeCl₂ (0.3 mmol), where R' is Ph or Et, dissolved in 2 mL of toluene were prepared. A separate solution of the catechol ligand (0.3 mmol) in 5 mL of toluene was also prepared.
-
Reaction : The R'₂GeCl₂ solution was added to the catechol solution under an argon atmosphere with vigorous stirring.
-
Base Addition : Two equivalents of triethylamine were subsequently added to the reaction mixture.
-
Reaction Completion : The mixture was stirred for 4-5 hours.
-
Product Isolation : The reaction mixture was stored at 5 °C for 24 hours to facilitate the precipitation of triethylammonium hydrochloride. The white precipitate was then removed by filtration and washed with 15 mL of n-hexane. The filtrate containing the desired organogermanium(IV) catecholate complex was collected for further analysis.
Structural and Spectroscopic Characterization
The synthesized complexes were thoroughly characterized using a suite of analytical techniques to confirm their identity and purity.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded to elucidate the chemical environment of the protons and carbon atoms in the complexes.[1][2]
-
IR Spectroscopy : Infrared spectroscopy was employed to identify the characteristic vibrational frequencies of the functional groups present in the molecules.[1][2]
-
Elemental Analysis : The elemental composition of the synthesized compounds was determined to confirm their empirical formulas.[1][2]
-
Single-Crystal X-ray Diffraction : The precise molecular structures of complexes 1-3 , 6 , and 8 were determined by single-crystal X-ray analysis, providing detailed information on bond lengths and angles.[1][2]
Visualizing the Synthetic Workflow
The general synthetic pathway for the preparation of organogermanium(IV) catecholate complexes can be visualized as a straightforward, multi-step process.
Caption: General workflow for the synthesis of organogermanium(IV) catecholate complexes.
This comparative guide underscores the structural consistency within this class of organogermanium compounds, while also highlighting the subtle electronic and steric influences of the substituents. The provided experimental protocols offer a reproducible methodology for the synthesis and characterization of these and similar complexes, which are of interest for their potential electrochemical and antioxidant properties.[1][2]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,5-Diamino Catechol
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of researchers and the ecosystem. For 4,5-Diamino catechol, a catechol derivative, adherence to strict hazardous waste protocols is mandatory. This guide provides essential, step-by-step procedures for its proper disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a long-sleeved lab coat.[1][2] |
| Handling Location | All handling of solid this compound and preparation of its solutions should be conducted in a fume hood to ensure adequate respiratory protection.[1][2] Work should be performed on lab benches away from sinks to prevent accidental release into the drainage system.[1][2] |
| Accidental Exposure: Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2][3] |
| Accidental Exposure: Eye Contact | Rinse eyes cautiously with water for at least 15 minutes.[3] If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[3] |
| Accidental Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed through your institution's hazardous waste program.[4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][5][6]
Waste Segregation and Collection
-
Solid Waste:
-
Collect unreacted this compound, contaminated weigh boats, and gloves in a designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container.[1][2]
-
Do not mix with other waste streams, especially incompatible chemicals. For instance, keep it separate from acids, bases, and oxidizing agents.[7][8] Halogenated and non-halogenated solvent wastes should also be collected separately.[8]
-
Non-hazardous solutions, such as potato extract and water, should not be mixed with catechol-containing waste to minimize the volume of hazardous material.[2]
-
Container Management
-
Compatibility: Use containers made of a material compatible with this compound.[8][9] Plastic containers are often preferred for chemical waste.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound Waste," the approximate concentration, and the date waste accumulation began.[1]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[4][5][7][8] Funnels should not be left in the container opening.[9]
-
Filling: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[7]
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Solid Spills:
-
Wearing appropriate PPE, use forceps or a paper towel to pick up as much of the solid material as possible.[1][2]
-
Place the collected solid in the designated solid hazardous waste container.[1][2]
-
Cover the spill area with a paper towel and gently wet it with water.[1]
-
Allow the wetted paper towel to stand for 15 minutes, then wipe the area and place the paper towel in the solid waste container.[1]
-
-
Liquid Spills:
Disposal of Empty Containers
Empty containers that held this compound must be managed carefully.
-
A container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains.[8]
-
If this compound is classified as an acutely hazardous waste (a "P-list" chemical), the empty container must be triple-rinsed with a suitable solvent.[8][9]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][8][9]
-
Once properly cleaned, deface the original chemical label before disposing of the container as regular trash.[4]
Arranging for Waste Pickup
-
Once your hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[4][5]
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5][7] This area must be at or near the point of waste generation.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. uaf.edu [uaf.edu]
- 2. uaf.edu [uaf.edu]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: Essential PPE and Handling Protocols for 4,5-Diamino Catechol
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling, use, and disposal of 4,5-Diamino catechol in a laboratory setting. The following protocols are designed to minimize risk and ensure a safe research environment for all personnel. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this document's creation. The following guidance is based on the safety protocols for the closely related and hazardous compound, catechol. It is imperative to consult the official SDS for this compound as soon as it becomes available and to adjust procedures accordingly.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when there is a potential for exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes and airborne particles. |
| Body Protection | Long-sleeved lab coat | To protect skin and clothing from contamination. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to final disposal.
Experimental Protocols
Preparation of this compound Solutions:
-
Engineering Controls: All weighing and preparation of solutions containing solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Personal Protective Equipment: Don the required PPE as specified in the table above.
-
Weighing: Use a tared weigh boat to accurately measure the required amount of solid this compound.
-
Dissolving: Carefully add the solid to the solvent in a suitable, sealable container. Gently swirl to dissolve.
-
Storage: Store the prepared solution in a clearly labeled, sealed container within secondary containment in a designated and secure location.
Handling and Use:
-
Designated Area: All work with this compound must be performed in a designated area of the laboratory, away from general traffic and sinks.
-
Containment: Use a tray or other form of secondary containment to catch any potential spills during use.
-
Avoid Contamination: Do not allow the chemical or contaminated gloves to come into contact with personal items such as pens, phones, or lab notebooks.
Decontamination:
-
Surfaces: After each use, thoroughly decontaminate the work area with a suitable laboratory cleaner, followed by a water rinse.
-
Equipment: Clean all contaminated glassware and equipment with an appropriate solvent and then wash with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Collection Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for solid hazardous waste. This includes contaminated weigh boats, gloves, and paper towels. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams. |
Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program.
Emergency Procedures
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and the laboratory safety officer immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material.
-
Clean-up: Carefully sweep or wipe up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area as described above.
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
